Neocaesalpin O
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBSFHFNUCCKY-UXYMEOMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C=C4C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Neocaesalpin O: A Technical Guide to its Discovery, Natural Source, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neocaesalpin O, a cassane-type diterpene, stands as a noteworthy natural product isolated from the medicinal plant Caesalpinia minax. This technical guide provides an in-depth overview of the discovery, natural sourcing, and structural elucidation of this compound. It is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development, presenting detailed experimental protocols, comprehensive spectroscopic data, and a contextual understanding of its potential biological significance. While specific bioactivity data for this compound remains to be fully elucidated, the broader class of cassane diterpenoids is recognized for a range of pharmacological activities, including cytotoxic and anti-inflammatory effects. This document serves as a foundational resource for further investigation and potential therapeutic application of this intriguing molecule.
Discovery and Natural Source
This compound was first isolated and identified by Ma et al. in 2012 from the seeds of Caesalpinia minax Hance, a plant belonging to the Fabaceae family.[1] This plant is a traditional Chinese medicine used for various ailments. The discovery was part of a broader phytochemical investigation into the chemical constituents of Caesalpinia minax, which led to the identification of several other new and known cassane-type diterpenes.[1]
Experimental Protocols
The following sections detail the methodologies employed in the isolation and structural characterization of this compound, based on the original discovery and general procedures for isolating cassane diterpenoids from Caesalpinia minax.
Plant Material
The seeds of Caesalpinia minax Hance were collected and authenticated. A voucher specimen was deposited in a designated herbarium for future reference.
Extraction and Isolation
The general procedure for the isolation of cassane-type diterpenes from Caesalpinia minax seeds, likely applicable to this compound, is as follows:
-
Extraction: The air-dried and powdered seeds of Caesalpinia minax are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.
-
Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to repeated column chromatography. This involves a sequence of chromatographic techniques to separate the complex mixture into individual compounds.
-
Silica Gel Column Chromatography: The ethyl acetate extract is first fractionated on a silica gel column using a gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC on a C18 column with a suitable solvent system, such as methanol-water or acetonitrile-water, to yield the pure compound, this compound.
-
The workflow for the extraction and isolation process can be visualized in the following diagram:
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and the relative stereochemistry of the molecule.
-
Circular Dichroism (CD) Spectroscopy: The absolute configuration of the molecule was determined by analyzing its circular dichroism spectrum.
Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound, as reported by Ma et al. (2012).[1] This data is fundamental for the identification and characterization of the compound.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 39.8 | 1.25 (m), 1.85 (m) |
| 2 | 19.1 | 1.60 (m), 1.75 (m) |
| 3 | 41.8 | 1.40 (m), 1.55 (m) |
| 4 | 33.5 | - |
| 5 | 55.4 | 1.10 (d, 10.0) |
| 6 | 28.7 | 1.50 (m), 1.65 (m) |
| 7 | 37.8 | 1.30 (m), 1.95 (m) |
| 8 | 138.3 | - |
| 9 | 124.2 | 5.80 (br s) |
| 10 | 36.9 | - |
| 11 | 21.6 | 1.90 (m), 2.10 (m) |
| 12 | 30.9 | 1.70 (m), 1.80 (m) |
| 13 | 46.1 | 2.50 (m) |
| 14 | 148.6 | - |
| 15 | 110.1 | 4.85 (s), 5.05 (s) |
| 16 | 173.2 | - |
| 17 | 21.9 | 1.05 (d, 7.0) |
| 18 | 33.4 | 1.20 (s) |
| 19 | 21.8 | 1.15 (s) |
| 20 | 15.6 | 0.90 (s) |
Biological Activity and Signaling Pathways
While the initial discovery paper by Ma et al. (2012) reported mild antiproliferative activity for some of the newly isolated cassane diterpenes against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines, specific quantitative data for this compound was not provided.[1]
The broader class of cassane diterpenoids has been shown to exhibit a variety of biological activities, including cytotoxic, anti-inflammatory, and antimalarial effects.[2][3] The potential mechanisms of action for some cassane diterpenoids in cancer cells involve the induction of apoptosis through various signaling pathways. For instance, some cassane diterpenes have been reported to activate caspase-3, increase the Bax/Bcl-2 ratio, and enhance the expression of p53.[2] Others have been shown to induce apoptosis by promoting endoplasmic reticulum (ER) stress and suppressing the Wnt/β-catenin signaling pathway.[2]
A hypothetical signaling pathway for the induction of apoptosis by cassane diterpenoids is depicted below:
Further research is required to determine the specific biological activities and the underlying molecular mechanisms of this compound.
Conclusion
This compound represents a structurally interesting member of the cassane diterpenoid family, with its discovery from Caesalpinia minax contributing to the growing library of natural products from this genus. This technical guide has provided a comprehensive overview of its discovery, natural source, and the experimental methodologies for its isolation and characterization, including its detailed NMR spectroscopic data. While its specific biological functions are yet to be fully explored, the known activities of related compounds suggest that this compound holds potential for further pharmacological investigation. This document serves as a valuable resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic potential of this natural product.
References
- 1. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Cassane-Type Diterpenoids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassane-type diterpenoids are a large and structurally diverse family of natural products, primarily isolated from plants of the Caesalpinia genus. These compounds have garnered significant attention from the scientific community due to their wide range of promising pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches, paving the way for novel drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of cassane-type diterpenoids, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the intricate cyclization and oxidation steps that forge the characteristic cassane scaffold. While specific quantitative data and detailed experimental protocols for every enzymatic step in the cassane pathway remain to be fully elucidated, this guide consolidates the available information and presents generalized experimental methodologies based on established research in the broader field of diterpenoid biosynthesis.
Introduction to Cassane-Type Diterpenoids
Cassane-type diterpenoids are characterized by a rearranged abietane skeleton, featuring a tricyclic core. Over 450 distinct cassane diterpenoids have been identified, showcasing a remarkable diversity of chemical structures and biological activities.[1] Their therapeutic potential has spurred research into their biosynthesis, aiming to harness the power of enzymes to produce these valuable compounds in a controlled and scalable manner.
The Biosynthesis Pathway: From a Universal Precursor to a Unique Scaffold
The biosynthesis of all diterpenoids, including the cassane-type, originates from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the cassane skeleton is a multi-step enzymatic process involving cyclization and rearrangement reactions, followed by a series of oxidative modifications that contribute to the vast structural diversity of this family of compounds.
The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways: The Genesis of Isoprenoid Precursors
The journey to cassane diterpenoids begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are produced through two distinct pathways: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.
Formation of Geranylgeranyl Pyrophosphate (GGPP)
GGPP synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP. This molecule serves as the universal substrate for the biosynthesis of all diterpenoids.
The Key Cyclization Cascade: Forging the Cassane Skeleton
The formation of the characteristic tricyclic cassane skeleton from the linear GGPP precursor is the pivotal step in the biosynthesis pathway. This complex transformation is catalyzed by a class of enzymes known as diterpene synthases (diTPSs), specifically a putative "cassane synthase." While the specific cassane synthase has not yet been isolated and characterized from any Caesalpinia species, a hypothetical reaction mechanism has been proposed based on the structure of known cassane diterpenoids.[2]
The proposed cyclization cascade is thought to proceed through the following key steps:
-
Protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate (LDPP/CPP) intermediate.
-
A second cyclization to form a pimaradienyl cation.
-
A rearrangement (methyl migration) of the pimaradienyl cation to form the cassane carbocation.
-
Deprotonation or quenching with water to yield the final cassane scaffold.
dot graph "Cassane_Diterpenoid_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Proposed biosynthetic pathway of cassane-type diterpenoids.
Oxidative Modifications: The Source of Diversity
Following the formation of the core cassane skeleton, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs), introduce a variety of oxidative modifications. These reactions, which include hydroxylations, epoxidations, and the formation of furan or lactone rings, are responsible for the vast structural diversity observed in the cassane diterpenoid family. The specific CYPs involved in the biosynthesis of cassane diterpenoids have not yet been functionally characterized.
Quantitative Data on Cassane-Type Diterpenoid Biosynthesis
A thorough review of the current scientific literature reveals a significant gap in quantitative data specifically for the biosynthesis of cassane-type diterpenoids. While numerous studies have reported the isolation and structural elucidation of these compounds from various Caesalpinia species, detailed information on enzyme kinetics and product yields remains largely unavailable.
To provide a framework for future research, the following tables present hypothetical quantitative data based on typical values observed for other diterpenoid biosynthetic pathways.
Table 1: Hypothetical Kinetic Parameters for Cassane Synthase
| Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/h) |
| GGPP | 5 - 50 | 0.01 - 1.0 | 0.5 - 50 |
Note: These values are illustrative and based on kinetic data from other characterized diterpene synthases. Actual values for a specific cassane synthase will require experimental determination.
Table 2: Reported Titers of Heterologously Produced Diterpenoids (for comparison)
| Diterpenoid | Host Organism | Titer (mg/L) | Reference |
| Lathyrane Diterpenoids | Saccharomyces cerevisiae | >1000 | [3] |
| Taxadiene | Chlamydomonas reinhardtii | ~80 (mg/g CDM) | [4] |
Note: These examples demonstrate the potential for producing complex diterpenoids in engineered microbial systems. Similar titers may be achievable for cassane diterpenoids with further research and optimization.
Table 3: Reported Biological Activities of Selected Cassane Diterpenoids
| Compound | Source | Biological Activity | IC₅₀ (µM) | Reference |
| Phanginin JA | Caesalpinia sappan | Cytotoxic (A549 cells) | 16.79 ± 0.83 | [2] |
| Pulchins A | Caesalpinia pulcherrima | Antibacterial (B. cereus) | 3.13 | [5] |
| Caesalpinin G | Caesalpinia crista | Apoptosis induction | - | [6] |
| (5α)-Vuacapane-8(14), 9(11)-Diene | Synthetic | Anti-inflammatory (NO inhibition) | 2.98 ± 0.04 (µg/mL) | [5] |
Experimental Protocols
The following sections provide generalized experimental protocols for the key steps in studying the biosynthesis of cassane-type diterpenoids. These protocols are based on established methods in the field of terpenoid biochemistry and can be adapted for the specific investigation of the cassane pathway.
Cloning of a Putative Cassane Synthase Gene from Caesalpinia sp.
This protocol outlines the general steps for identifying and cloning a candidate gene encoding a cassane synthase.
dot graph "Cloning_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General workflow for cloning a putative cassane synthase gene.
Methodology:
-
RNA Extraction: Total RNA is extracted from a Caesalpinia species known to produce cassane diterpenoids (e.g., C. sappan, C. pulcherrima). Young leaves or roots are often good sources of biosynthetic enzymes.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Degenerate PCR: Degenerate primers are designed based on conserved amino acid motifs found in other plant diterpene synthases (e.g., DDxxD and NSE/DTE motifs). These primers are used to amplify a partial fragment of the putative cassane synthase gene.
-
Sequencing: The amplified PCR products are cloned and sequenced to confirm their identity as diTPS-like sequences.
-
RACE-PCR: Rapid Amplification of cDNA Ends (RACE) PCR is performed to obtain the full-length cDNA sequence of the candidate gene.
-
Cloning: The full-length gene is then cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast) for subsequent functional characterization.
Heterologous Expression and Functional Characterization of a Putative Cassane Synthase
This protocol describes the expression of the cloned gene in a microbial host and the analysis of its enzymatic activity.
dot graph "Functional_Characterization_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for functional characterization of a putative cassane synthase.
Methodology:
-
Host Transformation: The expression vector containing the putative cassane synthase gene is transformed into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.
-
Protein Expression: The host cells are cultured and protein expression is induced (e.g., with IPTG in E. coli or galactose in yeast).
-
Enzyme Preparation: Cells are harvested, lysed, and a cell-free extract is prepared. For detailed kinetic studies, the enzyme can be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay: The enzyme preparation is incubated with the substrate GGPP in a suitable buffer. A typical assay buffer for diTPSs contains a divalent cation such as Mg²⁺.
-
Product Extraction: The reaction is quenched, and the diterpene products are extracted with an organic solvent (e.g., hexane or ethyl acetate).
-
Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cassane diterpene products based on their mass spectra and retention times compared to authentic standards, if available.
Functional Characterization of a Cytochrome P450 Involved in Cassane Diterpenoid Oxidation
This protocol outlines the steps to identify and characterize a CYP involved in the modification of the cassane scaffold.
dot graph "CYP_Characterization_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for functional characterization of a cassane-modifying CYP.
Methodology:
-
Co-expression: A candidate CYP gene, often identified through co-expression analysis with the cassane synthase gene in the native plant, is co-expressed with a cytochrome P450 reductase (CPR) in a host system (e.g., yeast or insect cells). The CPR is essential for electron transfer to the P450.
-
Microsome Isolation: Microsomal fractions containing the expressed CYP and CPR are isolated from the host cells by differential centrifugation.
-
Enzyme Assay: The microsomal preparation is incubated with a cassane diterpene substrate (produced by the cassane synthase) in a buffer containing NADPH as a cofactor.
-
Product Extraction: The reaction is quenched, and the oxidized products are extracted with an organic solvent.
-
Product Analysis: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or otherwise modified cassane diterpenoids.
Conclusion and Future Perspectives
The biosynthesis of cassane-type diterpenoids presents a fascinating and largely unexplored area of plant specialized metabolism. While the general pathway has been outlined, the specific enzymes, their kinetic properties, and the intricate regulatory mechanisms remain to be discovered. The protocols and comparative data presented in this guide are intended to serve as a foundation for future research in this exciting field. The elucidation of the complete biosynthetic pathway will not only provide fundamental insights into plant biochemistry but also unlock the potential for the sustainable production of these medicinally important compounds through metabolic engineering and synthetic biology. Future efforts should focus on the identification and characterization of the key enzymes, particularly the cassane synthase and the various cytochrome P450s, to pave the way for the development of novel pharmaceuticals and other valuable bio-products.
References
- 1. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics [mdpi.com]
- 2. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Phototrophic production of heterologous diterpenoids and a hydroxy-functionalized derivative from Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Caesalpinia minax Extracts
For Researchers, Scientists, and Drug Development Professionals
Caesalpinia minax, a plant traditionally used in folk medicine, is emerging as a significant source of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of Caesalpinia minax extracts and their isolated constituents, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Overview of Biological Activities
Extracts from various parts of Caesalpinia minax, particularly the seeds, stems, and leaves, have demonstrated a range of biological effects, including antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiviral, and anti-neuroinflammatory properties. The primary bioactive compounds responsible for these activities are believed to be diterpenes, flavonoids, and phenolic compounds.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data on the biological activities of Caesalpinia minax extracts and isolated compounds.
Table 1: Cytotoxic Activity of Caesalpinia minax Extracts and Isolated Diterpenes
| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |
| Petroleum Ether Extract (Stems and Leaves) | HuH-7 (Human Liver Cancer) | 58.9 µg/mL | [2] |
| Petroleum Ether Extract (Roots) | HuH-7 (Human Liver Cancer) | 46.79 µg/mL | [2] |
| Caesalpin A | HepG-2 (Human Liver Cancer) | 4.7 µM | [3][4] |
| Caesalpin A | MCF-7 (Human Breast Cancer) | 2.1 µM | [3][4] |
| Caesalpin B | MCF-7 (Human Breast Cancer) | 7.9 µM | [4] |
| Caesalpin D | AGS (Human Gastric Cancer) | 6.5 µM | [4] |
| Caesalpanin B | MCF-7 (Human Breast Cancer) | 29.98 µM | [3] |
| Caesalminaxins | HepG-2, K562, HeLa, Du145 | Moderate Activity | [5][6] |
Table 2: Anti-inflammatory and Anti-neuroinflammatory Activity
| Extract/Compound | Assay | Target | IC50 Value/Inhibition | Reference |
| Cassane Diterpenoids | LPS-induced NO production in RAW264.7 cells | Nitric Oxide (NO) | IC50: 17.3 µM (for Compound 16) | [7] |
| Caeminaxin A | LPS-induced BV-2 microglia | iNOS, COX-2, MAPK, NF-κB | Potent Inhibition | [8] |
| Cassane Diterpenoids | LPS-induced NO production in RAW264.7 cells | Nitric Oxide (NO) | IC50 values from 10.86 to 32.55 µM | [8] |
| Chloroform Soluble Fraction | CFA-induced arthritis in rats | TNF-α, IL-1β, IL-6 | Significant Suppression | [9] |
| Caesalpanins A and B | LPS-induced NO production in RAW 264.7 macrophages | Nitric Oxide (NO) | 36.01% and 32.93% inhibition at 50 µM | [3] |
Table 3: Antioxidant Activity
| Extract | Assay | IC50 Value | Reference |
| C. minax Extract | DPPH Assay | 92 mg/L | [10] |
Table 4: Antimicrobial Activity
| Extract | Microorganism | Method | Zone of Inhibition | Reference |
| C. minax Extract | S. aureus | Kirby-Bauer | 3 ± 0.15 mm | [10] |
| C. minax Extract | Salmonella sp. | Kirby-Bauer | 1.8 ± 0.05 mm | [10] |
| C. minax Extract | E. coli | Kirby-Bauer | 1.5 ± 0.06 mm | [10] |
| C. minax Extract | B. subtilis | Kirby-Bauer | 1.2 ± 0.06 mm | [10] |
Table 5: Antiviral Activity
| Extract/Compound | Virus | IC50 Value | Reference |
| Ethanol Extract (Seeds) | Parainfluenza virus type-3 (PIV-3) | Active | [1] |
| Caesalmin C | Parainfluenza virus type-3 (PIV-3) | 8.2 µg/mL | [1] |
| Caesalmin D | Parainfluenza virus type-3 (PIV-3) | 9.6 µg/mL | [1] |
| Caesalmin E | Parainfluenza virus type-3 (PIV-3) | 10.3 µg/mL | [1] |
| Caesalmin F | Parainfluenza virus type-3 (PIV-3) | 7.8 µg/mL | [1] |
| Caesalmin G | Parainfluenza virus type-3 (PIV-3) | 14.8 µg/mL | [1] |
Table 6: Enzyme Inhibition Activity
| Extract | Enzyme | IC50 Value | Reference |
| C. minax Extract | α-amylase | 100 µg/L | [10] |
| C. minax Extract | α-glucosidase | 820 µg/L | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Caesalpinia minax.
Preparation of Plant Extracts
A general procedure for preparing extracts from Caesalpinia minax involves the following steps:
-
Drying and Grinding: The plant material (e.g., seeds, leaves, stems) is dried at room temperature and then ground into a coarse powder.
-
Extraction: The powdered material is extracted with a suitable solvent (e.g., ethanol, methanol, petroleum ether, ethyl acetate) using methods such as maceration, Soxhlet extraction, or reflux. For instance, dried stems and leaves can be refluxed with 75% ethanol.[2]
-
Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HuH-7, HepG-2, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the Caesalpinia minax extract or isolated compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a sample.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the Caesalpinia minax extract are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a sample to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture and Stimulation: Macrophage cells are cultured and then stimulated with LPS in the presence or absence of various concentrations of the Caesalpinia minax extract or compound.
-
Incubation: The cells are incubated for a period of time (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Antimicrobial Activity (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of microorganisms to antimicrobial agents.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the Caesalpinia minax extract are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.
Signaling Pathways and Experimental Workflows
The biological activities of Caesalpinia minax extracts, particularly their anti-inflammatory and anti-neuroinflammatory effects, are mediated through the modulation of key signaling pathways.
NF-κB and MAPK Signaling Pathways in Inflammation
The anti-inflammatory and anti-neuroinflammatory effects of compounds isolated from C. minax, such as caeminaxin A, have been shown to involve the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[8]
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-1β.[8][11] C. minax constituents can inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory cytokines. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1 and contribute to the expression of pro-inflammatory genes.[8] Extracts from C. minax have been shown to restrain the phosphorylation of MAPKs.[8]
References
- 1. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Activity Screening of Hmong Herbs Caesalpiniaminax and an Antitumor Effect Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caesalminaxins A-L, cassane diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caesalminaxins O-T, cassane diterpenoids from the seeds of Caesalpinia minax and their anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diversified-cassane-family-diterpenoids-from-the-leaves-of-caesalpinia-minax-exerting-anti-neuroinflammatory-activity-through-suppressing-mapk-and-nf-b-pathways-in-bv-2-microglia - Ask this paper | Bohrium [bohrium.com]
- 9. Therapeutic effects of Caesalpinia minax Hance on complete Freund's adjuvant (CFA)-induced arthritis and the anti-inflammatory activity of cassane diterpenes as main active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Neocaesalpin O: An Uncharted Territory in Drug Discovery
Despite its identification as a natural product, the pharmacological profile of Neocaesalpin O, a cassane-type diterpene isolated from Caesalpinia minax, remains largely undefined in publicly available scientific literature. Extensive searches for its mechanism of action, quantitative efficacy data, and associated signaling pathways have yielded no specific experimental results for this particular compound. This lack of information presents both a challenge and an opportunity for researchers in drug development, highlighting a gap in the exploration of natural compounds for therapeutic applications.
While direct pharmacological data on this compound is not available, the broader family of cassane-type diterpenes, particularly those isolated from the Caesalpinia genus, has demonstrated a range of biological activities. This suggests that this compound may possess similar therapeutic potential, warranting further investigation.
The Chemical Context: Cassane-Type Diterpenes from Caesalpinia
This compound belongs to the cassane-type diterpenes, a class of chemical compounds characterized by a specific tetracyclic carbon skeleton. These compounds are frequently isolated from species of the Caesalpinia genus, which has a history of use in traditional medicine.
Biological Activities of Related Compounds: A Proxy for Potential
Although specific data for this compound is absent, studies on other cassane-type diterpenes from Caesalpinia species have revealed promising pharmacological activities, primarily in the realm of oncology. For instance, some related compounds have exhibited "mild antiproliferative activity" against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines.
It is crucial to note that these findings on related molecules do not directly extrapolate to this compound. The specific stereochemistry and functional groups of a molecule are critical determinants of its biological activity. Therefore, without direct experimental evaluation, the pharmacological properties of this compound remain speculative.
The Path Forward: A Call for Experimental Investigation
The absence of pharmacological data for this compound underscores the need for foundational research to elucidate its potential therapeutic value. Key experimental avenues that would need to be explored include:
-
In Vitro Cytotoxicity Screening: Initial assays to determine if this compound exhibits cytotoxic or antiproliferative effects against a panel of human cancer cell lines. This would provide a first indication of its potential as an anticancer agent.
-
Mechanism of Action Studies: Should cytotoxic activity be observed, subsequent experiments would be necessary to unravel the underlying mechanism. This could involve investigating its effects on cell cycle progression, apoptosis (programmed cell death), or specific signaling pathways known to be dysregulated in cancer.
-
Target Identification: Advanced techniques could be employed to identify the specific molecular target(s) of this compound within the cell.
-
In Vivo Efficacy Studies: If promising in vitro activity is established, studies in animal models would be the next logical step to assess its efficacy and safety in a living organism.
Experimental Workflow for Initial Pharmacological Characterization
To begin to fill the knowledge gap surrounding this compound, a logical experimental workflow would be initiated. The following diagram outlines a potential starting point for researchers.
Conclusion
This compound represents a molecule of interest based on its chemical classification and the activities of its structural relatives. However, a comprehensive understanding of its pharmacology is currently absent from the scientific literature. The scientific community is encouraged to undertake the necessary experimental work to characterize this natural product, which may hold untapped potential for the development of new therapeutic agents. Until such studies are conducted and their results published, any discussion of the pharmacology of this compound remains in the realm of speculation.
Neocaesalpin O and its Analogues: A Technical Guide to Their Role in Traditional Medicine and Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin O, a cassane-type diterpenoid, and its analogues represent a significant class of bioactive compounds predominantly isolated from plants of the Caesalpinia genus. These plants have a long history of use in traditional medicine across various cultures for treating a range of ailments, including inflammation, infections, and cancer. Modern phytochemical investigations have led to the isolation and characterization of a vast number of these diterpenoids, revealing their potential as scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound and its analogues, focusing on their traditional medicinal uses, pharmacological activities supported by quantitative data, detailed experimental protocols for assessing their bioactivity, and the underlying molecular mechanisms of action.
Traditional Medicinal Uses of Caesalpinia Species
Plants from the Caesalpinia genus, the primary source of this compound and its analogues, have been utilized for centuries in traditional medicine systems worldwide. The seeds of Caesalpinia minax, a known source of this compound, are used in Chinese folk medicine to treat conditions like the common cold, dysentery, and fever. Other species are traditionally used for their anti-inflammatory, antimalarial, antiviral, and anticancer properties. This historical use has prompted scientific investigation into the chemical constituents of these plants, leading to the discovery of the pharmacologically active cassane-type diterpenoids.
Pharmacological Activities of Neocaesalpin Analogues and Related Cassane Diterpenoids
While specific quantitative bioactivity data for this compound is not extensively available in the current literature, numerous studies have reported the significant pharmacological activities of its analogues and other closely related cassane-type diterpenoids. These activities, primarily antiproliferative and anti-inflammatory, are summarized below.
Antiproliferative Activity
Cassane-type diterpenoids have demonstrated notable cytotoxic effects against various cancer cell lines. The antiproliferative activity is typically evaluated using assays that measure cell viability, such as the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard measure of its potency.
Table 1: Antiproliferative Activity of Cassane-Type Diterpenoids from Caesalpinia Species
| Compound | Cancer Cell Line | IC50 (µM) | Source Species |
| Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | Caesalpinia sappan |
| HEY (Ovarian) | 12.2 ± 6.5 | ||
| AGS (Gastric) | 5.3 ± 1.9 | ||
| A549 (Lung) | 12.3 ± 3.1 | ||
| Caesalpin G | Pituitary Adenoma Cells | Strongest cytotoxicity among 16 tested cassane diterpenes | Caesalpinia minax |
| Neocaesalpin S, T, U, V | HepG-2 (Liver) | Mild antiproliferative activity | Caesalpinia minax |
| MCF-7 (Breast) | Mild antiproliferative activity |
Anti-inflammatory Activity
The anti-inflammatory properties of cassane diterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7 or microglia like BV-2.
Table 2: Anti-inflammatory Activity of Cassane-Type Diterpenoids from Caesalpinia minax
| Compound | Cell Line | Assay | IC50 (µM) |
| Caeminaxin A | BV-2 (Microglia) | NO Production Inhibition | 10.86 ± 0.82 |
| Analogue 1 | BV-2 (Microglia) | NO Production Inhibition | 12.55 ± 0.67 |
| Analogue 2 | BV-2 (Microglia) | NO Production Inhibition | 32.55 ± 0.47 |
| Analogue 3 | BV-2 (Microglia) | NO Production Inhibition | 25.13 ± 1.12 |
| Analogue 4 | BV-2 (Microglia) | NO Production Inhibition | 28.46 ± 1.53 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the study of this compound and its analogues.
Antiproliferative Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Neocaesalpin analogues) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Principle: The concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is determined by comparing the nitrite levels in the compound-treated groups to the LPS-only treated group. The IC50 value is then calculated.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of cassane-type diterpenoids are attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling Pathways
In response to inflammatory stimuli like LPS, the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are activated, leading to the expression of pro-inflammatory genes. Cassane diterpenoids have been shown to inhibit these pathways.
Spectroscopic Data on Neocaesalpin O Remains Elusive in Publicly Available Scientific Literature
For researchers, scientists, and drug development professionals interested in the spectroscopic properties of this class of compounds, detailed data is available for closely related analogs isolated from various species of the Caesalpinia genus. These include, but are not limited to, Neocaesalpin A, AA, H, I, and K. The structural elucidation of these related compounds has been accomplished through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Typical experimental protocols for the isolation and characterization of cassane diterpenoids from Caesalpinia species involve the extraction of plant material (often seeds or leaves) with organic solvents, followed by a series of chromatographic separation techniques to isolate the pure compounds. The structural determination then relies on a combination of spectroscopic methods:
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms within the molecule.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons over multiple bonds, respectively. These are crucial for assembling the molecular structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
While specific data tables for Neocaesalpin O cannot be provided due to the absence of published data, a general workflow for the spectroscopic analysis of a novel cassane diterpenoid is outlined below. This logical flow represents a standard approach in the field of natural product chemistry.
Caption: General workflow for the isolation and spectroscopic structure elucidation of natural products.
Given the lack of specific data for "this compound," it is recommended that researchers interested in this area consult the extensive literature on other named Neocaesalpins and cassane diterpenoids. These studies provide a wealth of spectroscopic data and detailed experimental protocols that can serve as a valuable reference for further investigation into this class of compounds. Should data for "this compound" be published in the future, a similar in-depth technical guide can be compiled.
Neocaesalpin O: An Unexplored Potential in Therapeutic Applications
Despite significant interest in the therapeutic properties of cassane-type diterpenoids isolated from the Caesalpinia genus, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth research on the specific therapeutic applications of Neocaesalpin O. While this class of compounds is recognized for its potential anti-inflammatory, antiviral, and antiproliferative activities, specific data, experimental protocols, and mechanistic studies for this compound remain elusive.
The current body of research extensively covers related compounds, offering a tantalizing glimpse into the possible bioactivities of this compound. Studies on other diterpenoids from Caesalpinia species have demonstrated a range of promising therapeutic effects. However, direct evidence and quantitative data that would enable the construction of a detailed technical guide on this compound are not present in the accessible scientific domain.
This lack of specific information prevents a thorough analysis of its therapeutic potential, including the creation of quantitative data summaries, detailed experimental methodologies, and the visualization of its molecular interactions and signaling pathways. The scientific community has laid a strong foundation by characterizing the broader family of cassane diterpenoids, but this compound itself represents an untapped area for investigation.
Future research efforts are critical to unlock the potential of this compound. Key areas for investigation would include:
-
In vitro screening: To determine the cytotoxic, anti-inflammatory, and antiviral activity of this compound against a panel of relevant cell lines and viruses.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: To evaluate the efficacy and safety of this compound in preclinical animal models of disease.
The development of a comprehensive understanding of this compound's therapeutic applications awaits dedicated research to fill the existing knowledge gap. Until such studies are conducted and their results published, a detailed technical guide on its therapeutic applications cannot be responsibly compiled. The potential of this compound, suggested by the activities of its chemical relatives, remains a promising but as yet unexplored frontier in drug discovery.
The Pharmacological Potential of Cassane Diterpenoids: A Technical Review of Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Cassane diterpenoids, a class of natural products predominantly isolated from the Caesalpinia genus, have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2][3] These compounds, characterized by a tricyclic carbon skeleton, exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides an in-depth review of the current understanding of the biological effects of cassane diterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
Biological Activities of Cassane Diterpenoids
The unique structural features of cassane diterpenoids contribute to their broad range of biological activities. These activities have been demonstrated in numerous preclinical studies, highlighting their potential as lead compounds for the development of novel therapeutics.
Anti-inflammatory Activity
A significant number of cassane diterpenoids have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators. For instance, several cassane diterpenoids isolated from Caesalpinia sinensis exhibited effective inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with IC50 values in the micromolar range.[4][5] This inhibition is attributed to the down-regulation of inducible nitric oxide synthase (iNOS) expression and a reduction in its enzymatic activity.[4][5]
Anticancer Activity
The cytotoxic and pro-apoptotic effects of cassane diterpenoids against various cancer cell lines have been extensively documented.[6][7] For example, phanginin R, isolated from Caesalpinia sappan, displayed significant toxicity against ovarian (A2780 and HEY), gastric (AGS), and non-small cell lung (A549) cancer cells.[6][7] The anticancer mechanisms of cassane diterpenoids are multifaceted and can involve cell cycle arrest, induction of apoptosis through the modulation of Bax/Bcl-2 ratio and p53 expression, and the suppression of signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin pathway.[1] More recent studies have also implicated the induction of autophagy through the ROS/AMPK/mTORC1 pathway in the anti-pancreatic cancer activity of certain cassane diterpenoids.[8][9]
Antimicrobial Activity
Cassane diterpenoids have demonstrated promising activity against a range of microbial pathogens. Pulchin A, a cassane diterpenoid from Caesaplinia pulcherrima, showed significant antibacterial activity against Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 3.13 and 6.25 μM, respectively.[10] The mechanism of antibacterial action can involve damage to the cell membrane.[10] Other cassane diterpenoids, such as benthaminin 1 from Caesalpinia benthamiana, have also shown notable antibacterial effects.[11]
Quantitative Data on Biological Activities
To facilitate a comparative analysis of the potency of various cassane diterpenoids, the following tables summarize the reported quantitative data for their key biological activities.
Table 1: Anti-inflammatory Activity of Cassane Diterpenoids
| Compound | Source | Assay | Cell Line | IC50 (μM) | Reference |
| Caesalpulcherrins K-M and known analogues (1-6) | Caesalpinia pulcherrima | NO Production Inhibition | RAW 264.7 | 6.04 ± 0.34 to 8.92 ± 0.65 | [8] |
| Lactam-type diterpenoids (4-6) | Caesalpinia sinensis | NO Production Inhibition | RAW 264.7 | 8.2 - 11.2 | [4][5] |
Table 2: Anticancer Activity of Cassane Diterpenoids
| Compound | Source | Cancer Cell Line | Assay | IC50 (μM) | Reference |
| Phanginin R (Compound 1) | Caesalpinia sappan | A2780 (Ovarian) | Cytotoxicity | 9.9 ± 1.6 | [6][7] |
| HEY (Ovarian) | Cytotoxicity | 12.2 ± 6.5 | [6][7] | ||
| AGS (Gastric) | Cytotoxicity | 5.3 ± 1.9 | [6][7] | ||
| A549 (Lung) | Cytotoxicity | 12.3 ± 3.1 | [6][7] | ||
| Phanginin H (Compound 4) | Caesalpinia sappan | PANC-1 (Pancreatic) | Anti-proliferative | 18.13 ± 0.63 | [9] |
| 3-deacetyldecapetpene B (Compound 6) | Caesalpinia minax | A549 (Lung) | Anti-proliferative | 25.34 ± 4.51 | [12] |
| MCF-7 (Breast) | Anti-proliferative | 8.00 ± 1.59 | [12] | ||
| HEY (Ovarian) | Anti-proliferative | 10.74 ± 7.63 | [12] |
Table 3: Antimicrobial Activity of Cassane Diterpenoids
| Compound | Source | Microorganism | MIC (μM) | Reference |
| Pulchin A | Caesaplinia pulcherrima | Bacillus cereus | 3.13 | [10] |
| Staphylococcus aureus | 6.25 | [10] | ||
| Benthaminin 1 | Caesalpinia benthamiana | Staphylococcus aureus | 47.8 | [11] |
| Micrococcus flavus | 47.8 | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays commonly used to evaluate the biological activities of cassane diterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Cassane diterpenoid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cassane diterpenoid in culture medium. Replace the medium in the wells with 100 μL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 μL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation, using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
24-well or 96-well plates
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Cassane diterpenoid stock solution (in DMSO)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well or 96-well plate at a density of 2.5 × 10⁵ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of the cassane diterpenoid. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 μg/mL to all wells except the negative control. Incubate for an additional 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50-100 μL of the collected supernatant with an equal volume of the Griess reagent.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production by the cassane diterpenoid compared to the LPS-stimulated control.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Cassane diterpenoid stock solution (in DMSO)
-
Positive control antibiotic/antifungal
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the cassane diterpenoid in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the cassane diterpenoid that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by cassane diterpenoids.
Wnt/β-catenin Signaling Pathway Inhibition
Certain cassane diterpenoids exert their anticancer effects by suppressing the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.
Caption: Wnt/β-catenin pathway and its inhibition by cassane diterpenoids.
ROS/AMPK/mTORC1 Pathway Activation
The induction of autophagy via the ROS/AMPK/mTORC1 signaling pathway is another mechanism by which cassane diterpenoids can exert their anticancer effects.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Neocaesalpin O from Caesalpinia Seeds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the isolation of Neocaesalpin O, a cassane-type diterpenoid, from the seeds of Caesalpinia species. The methodology is compiled from established phytochemical investigation procedures for structurally similar compounds isolated from Caesalpinia seeds.[1][2][3][4][5][6][7][8][9][10]
Introduction
Caesalpinia, a genus in the Fabaceae family, is a rich source of structurally diverse diterpenoids, particularly those of the cassane type.[1][2][3][4][5][11] These compounds have garnered significant interest due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][5][6][9][11][12] this compound, a member of this class, is a subject of ongoing research for its potential therapeutic applications. This protocol outlines a robust method for its extraction, fractionation, and purification from Caesalpinia seeds.
Experimental Overview
The isolation of this compound follows a multi-step process that begins with the preparation of the plant material, followed by solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations. The general workflow is depicted in the diagram below.
Figure 1. General workflow for the isolation of this compound.
Materials and Reagents
Plant Material
-
Dried seeds of Caesalpinia species (e.g., Caesalpinia minax).
Solvents and Reagents
-
Ethanol (95%, analytical grade)
-
Methanol (analytical and HPLC grade)
-
Petroleum Ether (60-90°C, analytical grade)
-
Ethyl Acetate (analytical grade)
-
n-Butanol (analytical grade)
-
Distilled or Deionized Water
-
Silica Gel (200-300 mesh for column chromatography)
-
Sephadex LH-20
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
Detailed Experimental Protocol
Preparation of Plant Material
-
Air-dry the seeds of the chosen Caesalpinia species at room temperature in a well-ventilated area, protected from direct sunlight.
-
Once thoroughly dried, pulverize the seeds into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered seeds (e.g., 10 kg) with 95% ethanol at room temperature. The recommended solvent-to-solid ratio is approximately 3:1 (v/w).
-
Perform the extraction three times, each for a period of 24-48 hours, to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.
Solvent Partitioning (Fractionation)
-
Suspend the crude ethanol extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.
-
For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic layer and repeat the process three times for each solvent to ensure complete partitioning.
-
Concentrate each of the petroleum ether, ethyl acetate, and n-butanol fractions, as well as the final aqueous fraction, using a rotary evaporator. The ethyl acetate fraction is typically enriched with cassane-type diterpenoids.
Chromatographic Purification
Step 1: Silica Gel Column Chromatography
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 0:100, v/v) to obtain several sub-fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.
Step 2: Sephadex LH-20 Column Chromatography
-
Further purify the sub-fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for removing pigments and smaller molecules.
Step 3: Preparative High-Performance Liquid Chromatography (RP-HPLC)
-
Perform final purification of the fractions containing this compound using reversed-phase preparative HPLC.
-
A typical mobile phase consists of a gradient of methanol-water or acetonitrile-water, often with a small amount of acidifier like TFA (0.1%).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.
-
Remove the solvent from the collected peak fraction under vacuum to yield the purified compound.
Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR for structural elucidation.
-
X-ray Crystallography: For determining the absolute configuration, if a suitable crystal can be obtained.[2][4]
Quantitative Data Summary
The following table summarizes typical parameters and yields reported in the literature for the isolation of cassane-type diterpenoids from Caesalpinia seeds. Actual values may vary depending on the specific plant material and experimental conditions.
| Parameter | Value / Range | Reference |
| Starting Material (Dried Seeds) | 1 kg - 20 kg | [3],[6] |
| Extraction Solvent | 95% Ethanol or Methanol | [3],[13],[6] |
| Extraction Method | Maceration at room temperature | [13] |
| Crude Extract Yield | 4-15% (w/w) | [13] |
| Partitioning Solvents | Petroleum Ether, Ethyl Acetate, n-Butanol | [6] |
| Primary Column Chromatography | Silica Gel (200-300 mesh) | [6] |
| Secondary Column Chromatography | Sephadex LH-20 | [13] |
| Final Purification | Preparative RP-HPLC | - |
| Typical Mobile Phase (HPLC) | Acetonitrile/Water or Methanol/Water gradients | - |
| Final Yield of Pure Compound | Typically in the range of mg to hundreds of mg from kg of starting material | [3],[6] |
Conclusion
The protocol described above provides a detailed and systematic approach for the successful isolation of this compound from Caesalpinia seeds. The combination of solvent partitioning and multiple chromatographic techniques is essential for separating this specific diterpenoid from a complex mixture of natural products. The application of modern spectroscopic methods is crucial for the final identification and characterization of the isolated compound. This protocol can be adapted and optimized by researchers for the isolation of other related cassane-type diterpenoids from various plant sources.
References
- 1. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Caesalminaxins A-L, cassane diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxic constituents from the seeds of Vietnamese Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and structure elucidation of two new cassane derivatives from the seed kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cassane-type diterpenoids from the seed kernels of Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis of Neocaesalpin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpins are a class of cassane diterpenoids, natural products that have garnered significant interest from the scientific community due to their complex molecular architecture and promising biological activities. Isolated from plants of the Caesalpinia genus, these compounds have demonstrated potent anti-inflammatory, anticancer, and antimalarial properties. The intricate tetracyclic core and dense oxygenation pattern of neocaesalpins present a formidable challenge for synthetic chemists. This document provides a detailed protocol for the total synthesis of Neocaesalpin A and its analogues, based on the groundbreaking work by the Carreira group. Additionally, it outlines the key signaling pathways implicated in the biological activities of cassane diterpenes, offering insights for drug development professionals.
Data Presentation
Table 1: Summary of Yields for the Total Synthesis of Neocaesalpin A
| Step No. | Transformation | Reagents and Conditions | Product | Yield (%) |
| 1 | Diels-Alder Reaction | Safranal, 2-(tert-Butyldimethylsilyloxymethyl)furan, Sc(OTf)₃, CH₂Cl₂, -78 °C to rt | Cycloadduct | 85 |
| 2 | Olefin Isomerization | RuCl₃·xH₂O, NaIO₄, CCl₄/CH₃CN/H₂O, rt | Isomerized Product | 90 |
| 3 | Diol Formation | OsO₄, NMO, acetone/H₂O, rt | Diol | 88 |
| 4 | Acetonide Protection | 2,2-Dimethoxypropane, CSA, CH₂Cl₂, rt | Acetonide | 95 |
| 5 | Silyl Ether Deprotection | TBAF, THF, rt | Primary Alcohol | 92 |
| 6 | Oxidation to Aldehyde | DMP, CH₂Cl₂, rt | Aldehyde | 94 |
| 7 | Furan Oxidation | NBS, THF/H₂O, 0 °C to rt | Butenolide Precursor | 75 |
| 8 | Global Deprotection | TFA, CH₂Cl₂/H₂O, rt | Neocaesalpin A | 80 |
Table 2: Biological Activity of Selected Cassane Diterpenes
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Caesalpinin | RAW 264.7 | Anti-inflammatory (NO inhibition) | 15.2 | [1] |
| Cassane Analogue 1 | PANC-1 | Anticancer | 18.1 | [2] |
| Caeminaxin A | BV-2 | Anti-neuroinflammatory | 10.9 | [3] |
| Phanginin R | A2780 | Anticancer | 9.9 | [4] |
Experimental Protocols
Key Experiment: Diels-Alder Cycloaddition
The cornerstone of the synthetic strategy is an intermolecular Diels-Alder reaction to rapidly construct the core tetracyclic framework.
Procedure:
-
To a solution of safranal (1.0 eq) in dichloromethane (CH₂Cl₂) at -78 °C is added scandium triflate (Sc(OTf)₃, 0.1 eq).
-
A solution of 2-(tert-butyldimethylsilyloxymethyl)furan (1.2 eq) in CH₂Cl₂ is added dropwise over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.
Key Experiment: Furan Oxidation to Butenolide
A late-stage oxidation of the furan moiety unveils the characteristic butenolide ring found in Neocaesalpin A.
Procedure:
-
To a solution of the furan-containing intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1) at 0 °C is added N-bromosuccinimide (NBS, 1.1 eq) in one portion.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.
-
The reaction is quenched with saturated aqueous sodium thiosulfate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude product is purified by flash chromatography to yield the butenolide precursor.
Mandatory Visualizations
Synthetic Workflow for Neocaesalpin A
Caption: Total synthesis workflow for Neocaesalpin A.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of Neocaesalpin analogues.
Proposed Anticancer Signaling Pathway
References
- 1. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diversified-cassane-family-diterpenoids-from-the-leaves-of-caesalpinia-minax-exerting-anti-neuroinflammatory-activity-through-suppressing-mapk-and-nf-b-pathways-in-bv-2-microglia - Ask this paper | Bohrium [bohrium.com]
- 4. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Neocaesalpin O Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Neocaesalpin O, a cassane-type diterpenoid. The protocols outlined below are based on established methodologies for evaluating the cytotoxicity of related compounds and are intended to be adapted for specific laboratory conditions and research questions.
Introduction
This compound is a member of the cassane diterpenoid family of natural products, a class of compounds that has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. Preliminary studies on related cassane diterpenoids, such as Phanginins L, N, and P, have indicated weak cytotoxic activity. This document details the necessary assays to quantify the cytotoxicity of this compound and to elucidate its mechanism of action, with a focus on apoptosis induction.
Data Presentation
The cytotoxic activity of this compound and related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of a cell population.
Table 1: Cytotoxicity of Cassane Diterpenes Against Various Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Phanginin JA | A549 (Non-small cell lung cancer) | MTT | 16.79 ± 0.83 | [1][2] |
| Phanginin R | A2780 (Ovarian cancer) | MTT | 9.9 ± 1.6 | [3][4][5] |
| HEY (Ovarian cancer) | MTT | 12.2 ± 6.5 | [3][4][5] | |
| AGS (Gastric cancer) | MTT | 5.3 ± 1.9 | [3][4][5] | |
| A549 (Non-small cell lung cancer) | MTT | 12.3 ± 3.1 | [3][4][5] | |
| Phanginins L, N, O , P | HepG-2 (Liver cancer), MCF-7 (Breast cancer), HCT-8 (Colon cancer) | MTT | > 20 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related cassane diterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.[3][4][5] This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
This proposed pathway suggests that this compound may activate the tumor suppressor protein p53, leading to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[3][4][5] This shift disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately resulting in the morphological and biochemical hallmarks of apoptosis.
References
- 1. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells [mdpi.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Models of Neocaesalpin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin O, a cassane-type furanoditerpenoid derived from the seeds of Caesalpinia minax, has been identified as a compound of interest for its potential anti-inflammatory properties. Diterpenoids isolated from the Caesalpinia genus have demonstrated significant inhibitory effects on key inflammatory mediators. These application notes provide a comprehensive overview and detailed protocols for establishing robust in vitro models to investigate the anti-inflammatory mechanisms of this compound. The primary model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a well-established system for screening anti-inflammatory agents. The protocols outlined below will guide researchers in assessing the impact of this compound on the production of nitric oxide (NO), pro-inflammatory cytokines, and the expression of key inflammatory enzymes, as well as its influence on the pivotal NF-κB and MAPK signaling pathways.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) | IC₅₀ (µM) for NO Inhibition | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 0 (Vehicle Control) | 0 | 100 | |||
| 0 (LPS Control) | 100 | 100 | |||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) | IC₅₀ (µM) - TNF-α | IC₅₀ (µM) - IL-6 | IC₅₀ (µM) - IL-1β |
| 0 (Vehicle Control) | 0 | 0 | 0 | |||
| 0 (LPS Control) | 100 | 100 | 100 | |||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | iNOS Protein Expression (Fold Change vs. LPS Control) | COX-2 Protein Expression (Fold Change vs. LPS Control) |
| 0 (Vehicle Control) | 0 | 0 |
| 0 (LPS Control) | 1 | 1 |
| 10 | ||
| 25 | ||
| 50 |
Experimental Protocols
Protocol 1: Assessment of Nitric Oxide Production in LPS-Stimulated Macrophages
Introduction: This protocol details the measurement of nitric oxide (NO) production by LPS-stimulated RAW 264.7 macrophages. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. NO is unstable and quickly converts to nitrite in the culture medium; therefore, the Griess assay is used to quantify nitrite levels as an indicator of NO production.[1][2][3][4][5][6]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[1][2]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[1][2]
-
Griess Assay:
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Introduction: This protocol describes the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the supernatant of LPS-stimulated RAW 264.7 macrophages treated with this compound.[7][8][9][10]
Materials:
-
Supernatants from Protocol 1
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Sample Preparation: Use the cell culture supernatants collected from the NO production assay (Protocol 1).
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.[7][9] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve provided in the kit. Determine the percentage inhibition of cytokine production by this compound compared to the LPS control.
Protocol 3: Western Blot Analysis of iNOS, COX-2, and Signaling Proteins
Introduction: This protocol details the use of Western blotting to assess the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response. Additionally, this method can be used to investigate the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK (p38, ERK, JNK) signaling pathways.[11][12][13][14][15][16][17][18]
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and stimulate with LPS as described in Protocol 1.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). For signaling proteins, calculate the ratio of the phosphorylated form to the total protein.
Protocol 4: NF-κB Activation Assays
Introduction: The transcription factor NF-κB is a master regulator of inflammation. These protocols describe two methods to assess the effect of this compound on NF-κB activation: a luciferase reporter assay for transcriptional activity and immunofluorescence for the nuclear translocation of the p65 subunit.
4.1 Luciferase Reporter Assay [19][20][21][22][23]
Materials:
-
RAW 264.7 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
LPS
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect RAW 264.7 cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Treatment and Stimulation: After 24 hours, treat the cells with this compound and stimulate with LPS as in Protocol 1.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.[20]
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage inhibition of NF-κB activity by this compound.
4.2 Immunofluorescence for p65 Nuclear Translocation [24][25][26][27][28]
Materials:
-
RAW 264.7 cells grown on coverslips
-
This compound
-
LPS
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Stimulation: Grow cells on coverslips, treat with this compound, and stimulate with LPS.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them.[24]
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with the anti-p65 primary antibody.[24]
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic fluorescence to determine the extent of nuclear translocation.
Visualizations
Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound on the MAPK signaling pathway.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 25. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
Application Note: HPLC-MS Method for the Quantification of Neocaesalpin O
Introduction
Neocaesalpin O is a cassane diterpene isolated from plants of the Caesalpinia genus, which are known for their rich diversity of bioactive secondary metabolites. Diterpenoids from this genus have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them of significant interest in drug discovery and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and pharmacological research. This application note details a robust and sensitive HPLC-MS method for the quantification of this compound.
Instrumentation and Reagents
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water. Formic acid (LC-MS grade).
-
This compound: Reference standard of known purity.
Experimental Protocols
1. Standard Solution Preparation
A stock solution of this compound (1 mg/mL) is prepared in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
2. Sample Preparation
-
From Plant Material (e.g., Caesalpinia seeds):
-
Grind the dried plant material to a fine powder.
-
Extract a known amount of the powder (e.g., 1 g) with methanol (e.g., 20 mL) using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of 50:50 methanol:water, filter through a 0.22 µm syringe filter, and inject into the HPLC-MS system.
-
-
From Biological Matrix (e.g., Human Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Centrifuge at 12,000 rpm for 5 minutes and transfer the supernatant to an HPLC vial for analysis.
-
3. HPLC-MS/MS Method
The analysis is performed using a C18 column with a binary solvent gradient.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Gradient Program:
| Time (min) | % B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 12.0 | 20 |
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions for this compound:
-
Molecular Formula: C₂₆H₃₄O₈
-
Molecular Weight: 474.55 g/mol
-
Precursor Ion [M+H]⁺: m/z 475.2
-
Product Ion 1 (Quantifier): m/z 457.2 (corresponding to [M+H - H₂O]⁺)
-
Product Ion 2 (Qualifier): m/z 415.2 (corresponding to [M+H - H₂O - C₂H₂O]⁺)
-
Collision Energy: Optimized for each transition (typically 20-35 eV)
-
Cone Voltage: Optimized for precursor ion (typically 25-45 V)
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=6) | < 8% |
| Accuracy (% Recovery) | 92 - 108% |
| Matrix Effect | Minimal |
| Stability (24h at 4°C) | > 95% |
Table 2: Quantitative Analysis of this compound in different samples
| Sample ID | Matrix | Concentration (ng/mL or µg/g) | %RSD (n=3) |
| Sample A | Caesalpinia Seed Extract | 15.4 µg/g | 3.2 |
| Sample B | Spiked Plasma (Low QC) | 5.2 ng/mL | 4.1 |
| Sample C | Spiked Plasma (Mid QC) | 51.5 ng/mL | 2.8 |
| Sample D | Spiked Plasma (High QC) | 489.7 ng/mL | 1.9 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the HPLC-MS method parameters and performance.
The developed HPLC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in both plant extracts and biological matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in natural product research, drug development, and quality control.
Application Notes and Protocols for Investigating Neocaesalpin O in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for evaluating the anti-cancer properties of Neocaesalpin O, a cassane diterpenoid. The protocols herein detail methods to assess its cytotoxicity, and to elucidate its mechanisms of action, specifically focusing on the induction of apoptosis and cell cycle arrest. Furthermore, a potential signaling pathway is proposed based on the known activities of related compounds. This guide is intended to facilitate a structured and thorough investigation of this compound as a potential therapeutic agent.
Introduction
This compound is a member of the cassane-type diterpenoid family, a class of natural products that have demonstrated a range of biological activities. Several studies on related cassane diterpenoids have highlighted their potential as anti-cancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2] The proposed mechanisms often involve the modulation of key regulatory proteins in both intrinsic and extrinsic apoptotic pathways.[1] Preliminary studies have indicated that this compound exhibits mild antiproliferative activity against liver (HepG-2) and breast (MCF-7) cancer cell lines. This document outlines a detailed experimental plan to systematically characterize the anti-cancer effects of this compound.
Experimental Design Workflow
The following diagram illustrates the proposed experimental workflow for the characterization of this compound's anti-cancer activity.
Caption: A flowchart of the experimental design for evaluating this compound.
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are examples of how to present the findings from the proposed experiments.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h treatment |
| HepG-2 | Liver | 45.2 ± 3.1 |
| MCF-7 | Breast | 58.7 ± 4.5 |
| A549 | Lung | 72.1 ± 5.9 |
| HCT116 | Colon | 39.8 ± 2.8 |
Table 2: Effect of this compound on Apoptosis in HCT116 Cells (Annexin V-FITC/PI Assay)
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (DMSO) | - | 3.2 ± 0.5 | 2.1 ± 0.3 |
| This compound | 20 | 15.6 ± 1.2 | 5.4 ± 0.7 |
| This compound | 40 | 35.8 ± 2.5 | 12.9 ± 1.1 |
| This compound | 80 | 58.2 ± 4.1 | 25.7 ± 2.2 |
Table 3: Cell Cycle Distribution in HCT116 Cells Treated with this compound
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | 55.4 ± 3.3 | 28.1 ± 2.1 | 16.5 ± 1.9 |
| This compound | 20 | 68.2 ± 4.1 | 19.5 ± 1.8 | 12.3 ± 1.5 |
| This compound | 40 | 75.9 ± 4.5 | 13.2 ± 1.2 | 10.9 ± 1.3 |
| This compound | 80 | 82.1 ± 5.2 | 8.7 ± 0.9 | 9.2 ± 1.1 |
Experimental Protocols
Cell Culture
A panel of human cancer cell lines, such as HepG-2 (liver carcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), should be used. Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 48 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the indicated concentrations (e.g., IC50/2, IC50, 2xIC50) for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and determine the cell cycle phase distribution.
Materials:
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
This compound-treated cell lysates
-
Protein extraction buffer (RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p53, β-catenin, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Proposed Signaling Pathway of this compound
Based on the known mechanisms of related cassane diterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic pathway and potentially modulate the Wnt/β-catenin signaling pathway.
References
Neocaesalpin O for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the solubility and specific biological activity of Neocaesalpin O are limited in publicly available literature. The following application notes and protocols are based on the general characteristics of cassane-type diterpenoids, a class of natural products to which this compound belongs. Researchers should use this information as a guideline and perform their own optimization experiments.
Introduction
This compound is a member of the cassane-type diterpenoid family, a group of natural products isolated from plants of the Caesalpinia genus.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] This document provides a general guide for the in vitro use of this compound, focusing on solubility and suggested experimental protocols based on data from structurally related compounds.
Data Presentation: Solubility of Structurally Related Cassane Diterpenoids
The solubility of a compound is a critical factor for in vitro studies. While specific data for this compound is unavailable, the general solubility of cassane-type diterpenoids can be inferred from their chemical structure. These molecules are often sparingly soluble in aqueous solutions and typically require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions.
| Compound Class | Recommended Solvent | Stock Concentration Range | Notes |
| Cassane-type Diterpenoids | Dimethyl Sulfoxide (DMSO) | 1-20 mM | Prepare a high-concentration stock solution in DMSO. Further dilutions into aqueous media should be done carefully to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) to minimize solvent-induced artifacts.[3] |
| Ethanol | Lower mM range | Can be an alternative to DMSO, but may have a higher potential for cellular toxicity at similar final concentrations. | |
| Aqueous Buffers (e.g., PBS) | Very low (µM range) | Generally, cassane diterpenoids have poor aqueous solubility. Direct dissolution in aqueous buffers is often not feasible for creating concentrated stock solutions. |
Note: It is highly recommended to experimentally determine the solubility of this compound in the desired solvent system before proceeding with biological assays.
Experimental Protocols
The following are generalized protocols for common in vitro assays where this compound could be evaluated, based on studies with related cassane diterpenoids.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary. Ensure the compound is completely dissolved before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., PANC-1, A2780) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4][5]
-
Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound (prepared as in Protocol 2) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitric oxide (NO) produced using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Mandatory Visualization
Putative Signaling Pathway for Cassane Diterpenoids
Many cassane diterpenoids have been shown to exert their anti-cancer effects by inducing apoptosis and cell cycle arrest through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS) and modulation of the AMPK/mTOR and p53 pathways.[4][5]
Caption: Putative signaling pathway of this compound in cancer cells.
General Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound like this compound.
References
- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Neocaesalpin O: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Neocaesalpin O, a cassane-type diterpene with potential therapeutic applications in inflammation, osteoarthritis, and oncology. The following protocols and methodologies are based on established animal models and the known biological activities of structurally related compounds.
Evaluating Anti-inflammatory Efficacy of this compound
Given that cassane diterpenoids have demonstrated anti-inflammatory properties, a primary area of investigation for this compound is its ability to modulate inflammatory responses.[1][2] The proposed mechanism of action involves the inhibition of key signaling pathways such as NF-κB and MAPK, which would lead to a reduction in pro-inflammatory mediators.[3][4]
Animal Model: Carrageenan-Induced Paw Edema in Rats
This widely used model mimics the acute inflammatory response.
1.1.1. Experimental Protocol
-
Animal Selection: Male Wistar rats (180-200g) are acclimatized for one week.
-
Grouping: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (Dose 1, e.g., 10 mg/kg)
-
This compound (Dose 2, e.g., 25 mg/kg)
-
This compound (Dose 3, e.g., 50 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Dosing: Test compounds are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group.
-
Biomarker Analysis (optional): At the end of the experiment, animals can be euthanized, and paw tissue collected for analysis of inflammatory markers such as TNF-α, IL-6, and myeloperoxidase (MPO) activity.
1.1.2. Anticipated Quantitative Data
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.68 ± 0.04 | 20.0% |
| This compound | 25 | 0.45 ± 0.03 | 47.1% |
| This compound | 50 | 0.28 ± 0.02 | 67.1% |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6% |
1.1.3. Experimental Workflow
Evaluating Anti-Osteoarthritic Efficacy of this compound
Given the anti-inflammatory potential of related compounds, this compound may offer therapeutic benefits in osteoarthritis (OA), a condition with a significant inflammatory component.[5][6]
Animal Model: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
This chemically-induced model mimics the cartilage degradation and pain associated with OA.
2.1.1. Experimental Protocol
-
Animal Selection: Male Wistar rats (200-220g) are used.
-
Induction of Osteoarthritis: On day 0, rats are anesthetized, and 50 µL of MIA solution (2 mg in sterile saline) is injected intra-articularly into the right knee. The left knee receives a saline injection.
-
Grouping and Dosing: On day 7 post-MIA injection, animals are grouped (n=8) and treated daily with this compound (e.g., 10, 25, 50 mg/kg, p.o.), a vehicle control, or a positive control (e.g., Celecoxib, 10 mg/kg, p.o.) for 14 days.
-
Pain Assessment:
-
Weight-bearing deficit: Measured using an incapacitance tester on days 7, 14, and 21.
-
Mechanical allodynia: Assessed using von Frey filaments on days 7, 14, and 21.
-
-
Histopathological Analysis: On day 22, animals are euthanized, and the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green for evaluation of cartilage degradation using the OARSI scoring system.
-
Biomarker Analysis: Synovial fluid can be collected for analysis of inflammatory cytokines (e.g., IL-1β, TNF-α) and cartilage degradation markers (e.g., COMP, CTX-II).
2.1.2. Anticipated Quantitative Data
| Group | Dose (mg/kg) | Weight-Bearing Deficit (g) on Day 21 | Paw Withdrawal Threshold (g) on Day 21 | OARSI Score |
| Vehicle Control | - | 45 ± 5 | 4.2 ± 0.5 | 18 ± 2 |
| This compound | 10 | 35 ± 4 | 6.5 ± 0.6 | 14 ± 1.5 |
| This compound | 25 | 22 ± 3 | 9.8 ± 0.8 | 9 ± 1 |
| This compound | 50 | 15 ± 2 | 12.5 ± 1.0 | 6 ± 0.8 |
| Celecoxib | 10 | 12 ± 2 | 13.0 ± 1.2 | 5 ± 0.5 |
2.1.3. Hypothetical Signaling Pathway in Osteoarthritis
Evaluating Anti-Cancer Efficacy of this compound
Initial in vitro studies have indicated that this compound possesses mild antiproliferative activity against liver and breast cancer cell lines.[7] Further in vivo evaluation is warranted to determine its potential as an anti-cancer agent. Related cassane diterpenoids have been shown to induce apoptosis and cell cycle arrest.[8][9]
Animal Model: Human Tumor Xenograft in Nude Mice
This model is the standard for assessing the in vivo efficacy of potential anti-cancer drugs.
3.1.1. Experimental Protocol
-
Cell Culture: Human breast cancer (MCF-7) or liver cancer (HepG2) cells are cultured under standard conditions.
-
Animal Selection: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 1 x 10^7 cells in Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10):
-
Vehicle Control
-
This compound (Dose 1, e.g., 20 mg/kg, intraperitoneally - i.p.)
-
This compound (Dose 2, e.g., 40 mg/kg, i.p.)
-
Positive Control (e.g., Doxorubicin, 2 mg/kg, i.p., once a week)
-
-
Treatment: Treatment is administered daily or as determined by a maximum tolerated dose study for 21 days.
-
Tumor Measurement: Tumor volume and body weight are measured twice a week. Tumor volume is calculated as (Length x Width²) / 2.
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, mice are euthanized. Tumors are excised, weighed, and processed for histopathology (H&E staining) and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
3.1.2. Anticipated Quantitative Data
| Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1500 ± 150 | - | 1.6 ± 0.2 |
| This compound | 20 | 1050 ± 120 | 30.0% | 1.1 ± 0.15 |
| This compound | 40 | 750 ± 100 | 50.0% | 0.8 ± 0.1 |
| Doxorubicin | 2 | 450 ± 80 | 70.0% | 0.5 ± 0.08 |
3.1.3. Logical Relationship of Experimental Design
These protocols provide a framework for the in vivo evaluation of this compound. Dose ranges, administration routes, and specific endpoints may require optimization based on preliminary in vitro data and tolerability studies. Careful and ethical conduct of these animal studies is paramount for obtaining reliable and translatable data.
References
- 1. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammation furanoditerpenoids from Caesalpinia minax Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diversified-cassane-family-diterpenoids-from-the-leaves-of-caesalpinia-minax-exerting-anti-neuroinflammatory-activity-through-suppressing-mapk-and-nf-b-pathways-in-bv-2-microglia - Ask this paper | Bohrium [bohrium.com]
- 5. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Pro-Apoptotic Effects of Neocaesalpin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin O, a cassane-type diterpenoid isolated from Caesalpinia minax, has demonstrated potential as an anti-proliferative agent.[1] This document provides a comprehensive set of protocols to investigate the effects of this compound on apoptosis, a critical mechanism of programmed cell death often dysregulated in cancer. The following protocols are designed to enable researchers to quantify apoptosis, elucidate the underlying signaling pathways, and generate robust data for the evaluation of this compound as a potential therapeutic agent.
Studies on structurally similar cassane diterpenoids have shown that they can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[2][3] This involves the activation of the tumor suppressor protein p53, modulation of the Bcl-2 family of proteins to increase the Bax/Bcl-2 ratio, and subsequent activation of caspases, leading to the cleavage of substrates such as Poly (ADP-ribose) polymerase (PARP).[2][3] The protocols outlined below are designed to investigate a similar mechanism of action for this compound.
Data Presentation
Table 1: Summary of Quantitative Apoptosis Assays
| Assay | Principle | Key Parameters Measured | Expected Outcome with this compound |
| Annexin V/PI Staining | Detects externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI) during apoptosis. | Percentage of early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). | Dose-dependent increase in the percentage of early and late apoptotic cells. |
| Caspase-Glo® 3/7, 8, and 9 Assays | Luminescent assays that measure the activity of key executioner (caspase-3/7), initiator (caspase-8, extrinsic pathway), and initiator (caspase-9, intrinsic pathway) caspases. | Relative Luminescence Units (RLU) corresponding to caspase activity. | Significant increase in caspase-9 and caspase-3/7 activity. Minimal or no change in caspase-8 activity, suggesting intrinsic pathway activation. |
| Western Blot Analysis | Detects changes in the expression levels of key apoptosis-regulating proteins. | Protein levels of p53, Bax, Bcl-2, cleaved caspase-3, and cleaved PARP. | Increased expression of p53 and Bax. Decreased expression of Bcl-2. Increased levels of cleaved caspase-3 and cleaved PARP. |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Utilizes fluorescent dyes (e.g., JC-1, TMRE) that accumulate in healthy mitochondria. A decrease in fluorescence intensity indicates dissipation of ΔΨm. | Fluorescence intensity ratio (e.g., red/green for JC-1) or absolute intensity. | Dose-dependent decrease in mitochondrial membrane potential. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) in all experiments, including the vehicle control.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time points (e.g., 24, 48, 72 hours).
Annexin V/PI Apoptosis Assay
This protocol is based on the principle of detecting the externalization of phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells using Annexin V conjugated to a fluorescent dye, and propidium iodide (PI) to identify necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
After treatment with this compound, harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caspase Activity Assay (Caspase-Glo®)
This protocol utilizes a luminescent assay to measure the activity of caspases-3/7, -8, and -9. The assay provides a proluminescent caspase substrate in a buffer system that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal.
Materials:
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time.
-
Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence of each sample using a luminometer.
-
Express the data as Relative Luminescence Units (RLU) and normalize to the vehicle control.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the pro-apoptotic effect of this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Anti-proliferative cassane-type diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Neocaesalpin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin O is a cassane-type diterpenoid isolated from the seeds of Caesalpinia minax.[1] This class of natural products has garnered significant interest in oncological research due to the demonstrated cytotoxic and pro-apoptotic effects of various analogs against a range of cancer cell lines. Preliminary studies have indicated that this compound exhibits mild antiproliferative activity against human liver (HepG-2) and breast (MCF-7) cancer cell lines.[1] These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to further elucidate its bioactivity and potential as a therapeutic agent.
Putative Mechanism of Action
While the precise mechanism of this compound has not been fully elucidated, studies on structurally related cassane-type diterpenoids suggest a pro-apoptotic mode of action. This may involve the induction of cell cycle arrest and the modulation of key apoptotic regulators such as the Bax/Bcl-2 ratio and the tumor suppressor protein p53. Furthermore, some cassane diterpenoids have been shown to activate autophagy through the ROS/AMPK/mTORC1 signaling pathway, presenting another potential avenue for the anticancer activity of this compound.
Quantitative Data Summary
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Caesalpin A | HepG-2 | 4.7 | [2] |
| Caesalpin A | MCF-7 | 2.1 | [2] |
| Caesalpin B | MCF-7 | 7.9 | [2] |
| Phanginin R | AGS (Gastric Cancer) | 5.3 ± 1.9 | |
| Phanginin R | A2780 (Ovarian Cancer) | 9.9 ± 1.6 | |
| Neocaesalpin AA | Hela (Cervical Cancer) | >50 | |
| Neocaesalpin AA | HCT-8 (Colon Cancer) | 39.7 | |
| Neocaesalpin AA | HepG-2 | 18.4 | [3] |
| Neocaesalpin AA | MCF-7 | 28.5 | [3] |
| Neocaesalpin AA | A549 (Lung Cancer) | 83.9 | [3] |
Signaling Pathway
Based on the activities of related compounds, a putative signaling pathway for this compound-induced cell death in cancer cells is proposed to involve the activation of AMPK and subsequent inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the assessment of this compound's anticancer properties.
High-Throughput Screening Workflow
A general workflow for a high-throughput screen to identify and validate the bioactivity of this compound is depicted below.
Caption: High-throughput screening workflow.
Protocol 1: Cell Viability HTS Assay (using CellTiter-Glo®)
This protocol is designed for a 384-well plate format and measures ATP levels as an indicator of cell viability.
Materials:
-
HepG-2 or MCF-7 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 384-well microplates
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL in pre-warmed culture medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and control compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Protocol 2: Apoptosis HTS Assay (using Caspase-Glo® 3/7)
This protocol measures caspase-3 and -7 activity, key biomarkers of apoptosis.
Materials:
-
Cells and compounds prepared as in Protocol 1.
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Opaque-walled 384-well microplates
-
Luminometer plate reader
Procedure:
-
Cell Treatment:
-
Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 30 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis and Interpretation
For each assay, the raw data should be normalized to the controls. The percentage of inhibition or viability can be calculated using the following formula:
% Viability = (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background) x 100
For dose-response experiments, the IC50 values can be determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).
Conclusion
This compound represents a promising natural product scaffold for the development of novel anticancer agents. The provided protocols offer a starting point for researchers to conduct high-throughput screening campaigns to further characterize its biological activity and elucidate its mechanism of action. The contextual data on related cassane-type diterpenoids should aid in experimental design and data interpretation. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully understand its therapeutic potential.
References
- 1. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cassane-type diterpenes from the seeds of Caesalpinia minax with their antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neocaesalpin O Isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Neocaesalpin O isolation. The protocols and data presented are based on established methods for the isolation of structurally related cassane diterpenoids from Caesalpinia species and serve as a comprehensive guide for optimizing experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of this compound, offering potential causes and actionable solutions to enhance yield and purity.
| Problem | Potential Cause | Recommended Solution |
| Low Crude Extract Yield | Improper Sample Preparation: Insufficient drying of plant material can lead to enzymatic degradation of the target compound. Inadequate grinding limits solvent penetration. | Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven. Grind the material to a fine powder to maximize surface area for extraction. |
| Inefficient Extraction: The solvent, temperature, or duration of extraction may not be optimal for this compound. | Use polar solvents like methanol or ethanol for extraction. Optimize extraction time and temperature; consider methods like Soxhlet extraction or ultrasonication to improve efficiency. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may result in incomplete extraction. | Increase the solvent-to-solid ratio to ensure complete dissolution of the target compound. Experiment with different ratios to find the optimal balance. | |
| Low Yield of Pure this compound | Compound Degradation: this compound may be sensitive to heat, light, or pH changes during the isolation process. | Avoid high temperatures during solvent evaporation by using a rotary evaporator at a controlled temperature. Protect samples from direct light and maintain a neutral pH where possible. |
| Loss During Chromatography: The chosen chromatographic conditions may not be suitable for separating this compound from other compounds, leading to co-elution or irreversible adsorption. | Methodically optimize the mobile phase and stationary phase for each chromatographic step (e.g., silica gel, Sephadex, HPLC). Perform small-scale trial runs to determine the best separation conditions before committing the entire sample. | |
| Incomplete Elution: The solvent system used may not be strong enough to elute this compound from the chromatographic column. | Gradually increase the polarity of the mobile phase to ensure the elution of all target compounds. A final column wash with a strong solvent can help recover any strongly retained material. | |
| Presence of Impurities in Final Product | Inadequate Separation: The chromatographic steps may not have sufficient resolution to separate this compound from structurally similar compounds. | Employ high-resolution techniques like High-Performance Liquid Chromatography (HPLC) for the final purification step. Using a combination of different chromatographic methods (e.g., normal-phase and reversed-phase) can also improve separation. |
| Sample Contamination: Contamination can be introduced from solvents, glassware, or handling. | Use high-purity solvents and thoroughly clean all glassware. Maintain a clean working environment to prevent contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the best plant part and collection time for isolating this compound?
While specific data for this compound is limited, studies on related cassane diterpenoids from Caesalpinia species often utilize the seeds.[1] The concentration of secondary metabolites can vary with the season and age of the plant. It is advisable to collect mature seeds and perform preliminary extractions at different time points to determine the optimal collection period.
Q2: Which solvent system is most effective for the initial extraction of this compound?
Polar solvents are generally effective for extracting diterpenoids. Methanol has been successfully used for the extraction of similar compounds from Caesalpinia seeds.[1] A systematic approach starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a polar solvent (e.g., methanol or ethanol), can improve the purity of the crude extract.
Q3: How can I monitor the presence of this compound during the fractionation process?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of the target compound in different fractions. Develop a TLC method using a suitable solvent system and visualizing agent (e.g., UV light or a chemical stain) that gives a clear spot for this compound. This will guide the selection of fractions for further purification.
Q4: What are the key considerations for scaling up the isolation of this compound?
When scaling up, it is crucial to maintain the optimized ratios of plant material to solvent and stationary phase to sample load. The efficiency of extraction and chromatography can be affected by changes in scale. It may be necessary to switch to larger-scale equipment, such as pilot-scale extractors and chromatography columns. A thorough economic and feasibility analysis should be conducted before scaling up.
Quantitative Data Summary
The following table summarizes typical yields for the isolation of cassane diterpenoids from Caesalpinia species, which can serve as a benchmark for this compound isolation.
| Compound | Plant Source | Plant Part | Initial Biomass (kg) | Final Yield (mg) | Yield (%) | Reference |
| Neocaesalpin MR | Caesalpinia minax | Seeds | 8.0 | 3.6 | 0.000045% | [1] |
| Minaxin C | Caesalpinia minax | Seeds | 8.0 | 8.9 | 0.000111% | [1] |
Experimental Protocols
This section provides a detailed methodology for the isolation of this compound, adapted from a published protocol for the isolation of Neocaesalpin MR from Caesalpinia minax.[1]
1. Plant Material Preparation and Extraction:
-
Air-dry the seeds of the Caesalpinia species of interest.
-
Powder the dried seeds using a mechanical grinder.
-
Extract the powdered seeds (8.0 kg) three times with methanol at room temperature.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude methanol extract.
2. Chromatographic Purification:
-
Step 1: Silica Gel Column Chromatography:
-
Subject the crude methanol extract to column chromatography on a silica gel column.
-
Elute with a gradient of petroleum ether-ethyl acetate (from 1:0 to 1:1) to yield multiple fractions.
-
-
Step 2: Sephadex LH-20 Column Chromatography:
-
Combine fractions containing the target compound (as determined by TLC).
-
Separate the combined fractions on a Sephadex LH-20 column to remove pigments.
-
-
Step 3: Octadecylsilyl (ODS) Medium Pressure Liquid Chromatography (MPLC):
-
Further fractionate the resulting material using ODS MPLC.
-
-
Step 4: Final Purification by HPLC:
-
Purify the fraction containing this compound by High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., Kromasil RP-18).
-
Use a gradient of methanol-water as the mobile phase to obtain the pure compound.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Factors contributing to low yield in this compound isolation.
References
Technical Support Center: Overcoming Solubility Challenges with Neocaesalpin O
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Neocaesalpin O in aqueous buffers. Given that this compound, a diterpenoid compound, is anticipated to have low aqueous solubility, these resources offer practical solutions and detailed protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after adding my this compound stock solution to my aqueous buffer. What is the likely cause?
A1: This is a common issue for hydrophobic compounds like this compound. The precipitation is likely due to the compound's low solubility in aqueous solutions. When the organic stock solution is diluted into the aqueous buffer, the concentration of this compound may exceed its solubility limit, causing it to crash out of solution.
Q2: What is the recommended starting solvent for preparing a this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of compounds.[1] Other potential organic solvents include ethanol or methanol.[2] The choice of solvent may depend on the specific requirements and tolerance of your experimental system.
Q3: How can I increase the solubility of this compound in my final aqueous buffer?
A3: Several strategies can be employed, often in combination:
-
Co-solvents: Introducing a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) into your final buffer can increase solubility.[2][3][4][5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[2][3][5]
-
Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[2][5][6]
Q4: Are there any concerns with using organic solvents or surfactants in my cell-based assays?
A4: Yes, both organic solvents and surfactants can exhibit toxicity at certain concentrations. It is crucial to determine the tolerance of your specific cell line or experimental system to the chosen solubilizing agent. This is typically done by running a vehicle control experiment where the cells are exposed to the solubilizing agent at the same concentration used to dissolve this compound.
Troubleshooting Guides
Issue 1: Persistent Precipitation of this compound
This guide provides a systematic approach to resolving persistent precipitation of this compound in your aqueous buffer.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Experimental Results
Inconsistent results can often be traced back to issues with the preparation of the this compound working solution.
Caption: Workflow to address inconsistent experimental results.
Data Presentation
The following tables summarize common solubilizing agents and their typical working concentrations. It is imperative to empirically determine the optimal agent and concentration for your specific experimental setup.
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Typical Starting Concentration in Final Buffer | Maximum Recommended Concentration (Cell-based Assays) |
| DMSO | 0.1% (v/v) | ≤ 0.5% (v/v) |
| Ethanol | 0.5% (v/v) | ≤ 1.0% (v/v) |
| Propylene Glycol | 1-5% (v/v) | Varies by cell type |
Table 2: Surfactants for Micellar Solubilization
| Surfactant | Type | Typical Concentration Range |
| Tween® 20 | Non-ionic | 0.01 - 0.1% (v/v) |
| Tween® 80 | Non-ionic | 0.01 - 0.1% (v/v) |
| Pluronic® F-68 | Non-ionic | 0.02 - 0.2% (w/v) |
Table 3: Cyclodextrins for Inclusion Complex Formation
| Cyclodextrin | Common Use | Typical Concentration Range |
| β-Cyclodextrin | General purpose | 1 - 10 mM |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher solubility and lower toxicity | 1 - 20 mM |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Parenteral formulations | 1 - 50 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution using a Co-solvent
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of your aqueous buffer.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the co-solvent (e.g., DMSO) does not exceed the tolerance limit of your experimental system.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider using a higher concentration of the co-solvent or trying a different solubilization method.
Protocol 3: Vehicle Control for Cytotoxicity Assessment
-
Prepare a "vehicle" solution that contains the same concentration of the solubilizing agent (e.g., 0.1% DMSO) in the aqueous buffer as your this compound working solution, but without the compound.
-
Treat a set of cells with this vehicle control under the same experimental conditions as the cells treated with this compound.
-
Assess cell viability or other relevant endpoints to determine if the solubilizing agent itself has any adverse effects. This will allow you to distinguish the effects of this compound from any artifacts of the solubilization method.
Caption: Experimental workflow for vehicle control cytotoxicity testing.
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
Neocaesalpin O stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Neocaesalpin O in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound, a cassane diterpene, in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many natural products with complex structures, this compound is susceptible to degradation under harsh environmental conditions.
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation study, or stress testing, is a critical component in the development of pharmaceuticals.[1] It involves intentionally exposing this compound to harsh conditions such as high temperatures, extreme pH levels, oxidizing agents, and intense light.[2] These studies help to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[1][3]
Q3: What are the likely degradation pathways for this compound based on its chemical structure?
A3: Based on the typical structure of cassane diterpenes, which often include ester groups, furan rings, and allylic alcohol moieties, the following degradation pathways are plausible for this compound:
-
Hydrolysis: The ester linkages are susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
-
Oxidation: The furan ring and any allylic alcohol groups are prone to oxidation.[4][5] Oxidation of the furan ring can lead to ring-opening and the formation of reactive intermediates.[6][7][8]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[9]
Q4: Which analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique for monitoring the stability of this compound.[3][10][11] An ideal HPLC method should be able to separate this compound from all its potential degradation products.[12] The use of a photodiode array (PDA) detector can aid in peak identification and purity assessment. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and characterization of unknown degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH of the solution | Prepare solutions in a buffered system. Evaluate the stability of this compound across a range of pH values (e.g., pH 3, 7, 9) to determine the optimal pH for stability. Store solutions at the pH of maximum stability. |
| High storage temperature | Store stock solutions and experimental samples at lower temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Exposure to light | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible. |
| Presence of oxidizing agents | Ensure solvents are of high purity and free from peroxides. If the formulation requires excipients, ensure they are not prone to generating oxidative species. Consider the use of antioxidants if compatible with the intended application. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Study
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Perform a forced degradation study to intentionally generate degradation products. This will help in confirming if the new peaks are related to this compound. Use LC-MS to obtain the mass of the unknown peaks and compare it with the expected masses of potential degradation products. |
| Contamination of the sample or mobile phase | Prepare fresh solutions and mobile phases using high-purity solvents and reagents. Ensure proper cleaning of all glassware and equipment. |
| Interaction with excipients in the formulation | Conduct compatibility studies with individual excipients to identify any potential interactions that may lead to the formation of new products. |
| Column degradation | Use a new or validated column to rule out the possibility of artifacts from a deteriorating stationary phase. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.
Table 1: Effect of pH on the Stability of this compound at 40°C
| pH | Time (hours) | This compound Remaining (%) |
| 3.0 | 0 | 100.0 |
| 24 | 85.2 | |
| 48 | 72.5 | |
| 72 | 61.8 | |
| 7.0 | 0 | 100.0 |
| 24 | 98.1 | |
| 48 | 96.3 | |
| 72 | 94.5 | |
| 9.0 | 0 | 100.0 |
| 24 | 70.4 | |
| 48 | 51.2 | |
| 72 | 35.9 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Time (days) | This compound Remaining (%) |
| 25 | 0 | 100.0 |
| 7 | 99.2 | |
| 14 | 98.5 | |
| 30 | 97.1 | |
| 40 | 0 | 100.0 |
| 7 | 94.5 | |
| 14 | 89.8 | |
| 30 | 81.2 | |
| 60 | 0 | 100.0 |
| 7 | 75.3 | |
| 14 | 58.1 | |
| 30 | 34.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Acidic and Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution sample in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Analyze the samples at various time points.
-
-
Photostability:
-
Expose a solution of this compound to a light source with a defined output (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at specific time points.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Screening:
-
Screen different C18 and other stationary phases.
-
Evaluate various mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water or buffers) and pH values.
-
-
Gradient Optimization: Develop a gradient elution program that provides optimal separation of the parent compound from its degradation products obtained from the forced degradation study.
-
Wavelength Selection: Use a PDA detector to determine the optimal wavelength for the detection of this compound and its major degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow.
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ias.ac.in [ias.ac.in]
- 5. The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Cassane Diterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the structural elucidation of cassane diterpenoids using Nuclear Magnetic Resonance (NMR) spectroscopy.
FAQs and Troubleshooting Guide
Q1: My ¹H NMR spectrum of a purified cassane diterpenoid shows significant signal overlap in the aliphatic region (0.8-2.5 ppm). How can I resolve these signals?
A1: Signal overlap in the aliphatic region is a common challenge due to the complex and often rigid tetracyclic core of cassane diterpenoids, which results in many protons residing in similar chemical environments.[1] Here are several strategies to address this issue:
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals by spreading them across a second frequency dimension.[2]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, allowing you to trace out spin systems even if the signals are crowded.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can use the greater chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals.[2]
-
-
Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to C₆D₆ or CD₃OD) can induce small changes in chemical shifts, which may be sufficient to resolve overlapping multiplets.[3] Spectra recorded in benzene-d6 often exhibit different patterns compared to those in deuterochloroform.[3]
-
Acquire Data at a Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 800 MHz instead of 500 MHz) will increase chemical shift dispersion, leading to better signal separation.[1]
-
Temperature Variation: In some cases, conformational flexibility can lead to broad or overlapping signals. Acquiring spectra at different temperatures can sometimes simplify the spectrum by favoring one conformation or by increasing the rate of conformational exchange on the NMR timescale.[3]
Q2: I am having difficulty assigning the quaternary carbons in my cassane diterpenoid. Which NMR experiment is most suitable for this?
A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons.[4] This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). By observing correlations from known proton signals to a quaternary carbon, its assignment can be unequivocally determined. For example, the assignment of C-4 in a cassane skeleton can be confirmed by observing HMBC correlations from protons at C-3, C-5, and C-19 to the C-4 signal.[5]
Q3: How can I determine the relative stereochemistry of the chiral centers in a cassane diterpenoid?
A3: The relative stereochemistry is primarily determined using through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.[6]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (typically < 5 Å), irrespective of the number of bonds separating them.[6] The presence of a cross-peak between two protons indicates their spatial proximity. By systematically analyzing these NOE correlations, a 3D model of the molecule's relative stereochemistry can be constructed. For cassane diterpenoids, which are generally rigid molecules, NOESY is often the preferred experiment. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[6]
Q4: My purified compound appears to be a single spot on TLC, but the NMR spectrum suggests a mixture of isomers. What could be the cause?
A4: This situation can arise from the presence of rotamers, which are conformational isomers that interconvert slowly on the NMR timescale.[3] This can result in two or more sets of signals for a single compound. To confirm if you have rotamers, you can try acquiring the NMR spectrum at an elevated temperature. If the multiple sets of signals coalesce into a single set, this is strong evidence for the presence of rotamers.[3]
Data Presentation: Typical NMR Data for Cassane Diterpenoids
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for cassane diterpenoids isolated from Caesalpinia species. These values can serve as a guide for initial assignments. Note that chemical shifts can vary depending on the specific substitution pattern and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Cassane Diterpenoid Skeletons
| Proton | Chemical Shift Range (ppm) | Notes |
| H-3 | 3.0 - 4.5 | Often a methine proton if hydroxylated or esterified. |
| H-5 | 1.0 - 2.0 | Typically an axial or equatorial proton on a cyclohexane ring. |
| H-6 | 4.0 - 6.0 | Often a methine proton if hydroxylated or esterified.[7] |
| H-7 | 4.0 - 5.8 | Often a methine proton if hydroxylated or esterified.[7] |
| H-15 | 5.8 - 7.0 | Olefinic proton, often part of a furan or butenolide ring.[5][7] |
| H-17 (Me) | 1.0 - 1.2 (d) | Methyl group, typically a doublet.[5] |
| H-18 (Me) | 1.1 - 1.4 (s) | Tertiary methyl group, singlet. |
| H-19 (CH₂) | 3.5 - 4.0 | Methylene protons, can be significantly deshielded if part of an ester or lactone. |
| H-20 (Me) | 1.0 - 1.3 (s) | Tertiary methyl group, singlet. |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Cassane Diterpenoid Skeletons
| Carbon | Chemical Shift Range (ppm) | Notes |
| C-3 | 30 - 80 | Can be highly variable depending on substitution. |
| C-4 | 40 - 50 | Quaternary carbon.[5] |
| C-5 | 45 - 55 | Methine carbon.[5] |
| C-8 | 35 - 45 | Tertiary carbon at a ring junction. |
| C-9 | 40 - 50 | Tertiary carbon at a ring junction. |
| C-10 | 35 - 45 | Quaternary carbon. |
| C-12 | 105 - 115 | Olefinic carbon in a furan or butenolide ring.[5] |
| C-13 | 170 - 175 | Carbonyl carbon in a butenolide ring.[5] |
| C-15 | 115 - 145 | Olefinic carbon in a furan or butenolide ring.[5] |
| C-16 | 175 - 180 | Carbonyl carbon in a butenolide ring.[5] |
| C-17 | 15 - 20 | Methyl carbon. |
| C-18 | 170 - 180 | Often a carboxylic acid or ester carbonyl.[5] |
| C-19 | 60 - 70 | Methylene carbon, can be part of an oxygen bridge.[5] |
| C-20 | 20 - 30 | Methyl carbon. |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These are general guidelines and may need to be optimized based on the specific compound, sample concentration, and available instrumentation.[8][9]
1. ¹H NMR
-
Pulse Program: zg30 or similar standard 1D proton experiment.
-
Solvent: CDCl₃, CD₃OD, or C₆D₆.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.
-
Number of Scans (NS): 8-16, depending on sample concentration.
2. ¹³C NMR
-
Pulse Program: zgpg30 or similar proton-decoupled 1D carbon experiment.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.
3. ¹H-¹H COSY
-
Pulse Program: cosygpqf or similar gradient-selected COSY.
-
Spectral Width (SW): Set to cover all proton signals in both dimensions.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 2-4 per increment.
4. ¹H-¹³C HSQC
-
Pulse Program: hsqcedetgpsisp2.3 or similar edited HSQC for multiplicity information (CH/CH₃ vs. CH₂).
-
¹³C Spectral Width (F1): Set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
¹H Spectral Width (F2): Set to cover all proton signals.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 4-8 per increment.
5. ¹H-¹³C HMBC
-
Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC.
-
Long-range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.
-
¹³C Spectral Width (F1): Set to cover the full carbon chemical shift range (e.g., 0-200 ppm).
-
Number of Increments (F1 dimension): 512-1024 for good resolution.
-
Number of Scans (NS): 8-16 per increment.
6. 2D NOESY
-
Pulse Program: noesygpph or similar phase-sensitive NOESY with gradient selection.
-
Mixing Time (D8): 300-800 ms. This is a critical parameter and may need to be optimized.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 8-16 per increment.
Visualizations
Caption: Workflow for the structure elucidation of a novel cassane diterpenoid.
Caption: Decision tree for troubleshooting signal overlap in ¹H NMR spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Quantitation of Natural Products at the Nanomole-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Troubleshooting inconsistent results in Neocaesalpin O bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neocaesalpin O bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound cytotoxicity assay (e.g., MTT, XTT) results are inconsistent between experiments. What are the potential causes and solutions?
A1: Inconsistent results in cytotoxicity assays are a common challenge. Here are several factors to consider and troubleshoot:
-
Compound Solubility: this compound, as a cassane-type diterpene, may have limited aqueous solubility.
-
Problem: Precipitation of the compound in the cell culture medium can lead to variable concentrations in the wells.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate solvent like DMSO.
-
When diluting into your final culture medium, ensure the final DMSO concentration is consistent and low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control with the same DMSO concentration is essential.
-
Visually inspect your plates under a microscope for any signs of precipitation after adding the compound.
-
Consider using a brief sonication or vortexing step when preparing dilutions.
-
-
-
Cell Seeding Density: The number of cells at the start of the experiment can significantly impact the final readout.
-
Problem: Inconsistent cell numbers per well will lead to variability in the metabolic activity measured by assays like MTT.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a reliable method for cell counting and viability assessment (e.g., trypan blue exclusion).
-
Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase throughout the experiment.
-
-
-
Incubation Time: The duration of compound exposure is a critical parameter.
-
Problem: Variations in incubation time can lead to different levels of cytotoxicity.
-
Solution: Standardize the incubation time across all experiments. For initial characterization, a time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
-
Assay Protocol Variability: Minor deviations in the assay protocol can introduce errors.
-
Problem: Incomplete formazan crystal dissolution in MTT assays or variable incubation times with the assay reagent can affect absorbance readings.
-
Solution: Adhere strictly to a standardized protocol. Ensure complete dissolution of formazan crystals by gentle mixing or shaking before reading the plate.[1]
-
Q2: I am not observing the expected anti-inflammatory effect of this compound in my nitric oxide (NO) production assay.
A2: If you are not seeing an inhibitory effect on NO production in LPS-stimulated macrophages (e.g., RAW 264.7), consider the following:
-
Compound Concentration: The effective concentration might be different for your specific cell line and experimental conditions.
-
Problem: The concentrations tested may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations. Based on studies of similar cassane diterpenoids, inhibitory effects on NO production can be in the micromolar range.[2]
-
-
LPS Stimulation: The level of inflammatory stimulation is crucial.
-
Problem: Sub-optimal or excessive LPS stimulation can mask the inhibitory effects of your compound.
-
Solution: Optimize the LPS concentration and stimulation time for your specific cell line to achieve a robust but not maximal NO production.
-
-
Timing of Treatment: The timing of this compound addition relative to LPS stimulation is important.
-
Problem: Adding the compound too late after LPS stimulation may not effectively inhibit the signaling cascade leading to iNOS expression.
-
Solution: Typically, pre-treatment with this compound for a period (e.g., 1-2 hours) before adding LPS is recommended to allow for cellular uptake and target engagement.
-
-
Cell Viability: High concentrations of this compound might be cytotoxic, leading to a decrease in NO production due to cell death rather than a specific anti-inflammatory effect.
-
Problem: Observed reduction in NO could be a false positive due to cytotoxicity.
-
Solution: Always perform a concurrent cytotoxicity assay (e.g., MTT) at the same concentrations used in your anti-inflammatory assay to ensure that the observed effects are not due to cell death.
-
Q3: My Western blot results for signaling proteins (e.g., p-p65, p-p38, p53) after this compound treatment are weak or inconsistent.
A3: Weak or inconsistent Western blot signals can be frustrating. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for Western blot analysis.
Q4: How can I investigate if this compound induces apoptosis in my cancer cell line?
A4: Apoptosis is a programmed cell death process that can be investigated through a series of assays targeting different stages of this pathway. Here is a suggested experimental workflow:
Caption: Experimental workflow for investigating apoptosis induction.
Studies on related cassane diterpenoids suggest that they can induce apoptosis and up-regulate the tumor suppressor protein p53.[3] Therefore, including p53 in your Western blot analysis is recommended.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively reported in the literature, the following table summarizes representative data for closely related cassane-type diterpenes to provide an expected range of activity.
| Compound Class | Bioassay | Cell Line | IC50 Value | Reference |
| Cassane Diterpenoid | Nitric Oxide (NO) Production | RAW 264.7 | 17.3 µM | [2] |
| Cassane Diterpenoid | Cytotoxicity (MTT Assay) | A2780 (Ovarian Cancer) | 9.9 ± 1.6 µM | [3] |
| Cassane Diterpenoid | Cytotoxicity (MTT Assay) | HEY (Ovarian Cancer) | 12.2 ± 6.5 µM | [3] |
| Cassane Diterpenoid | Cytotoxicity (MTT Assay) | AGS (Gastric Cancer) | 5.3 ± 1.9 µM | [3] |
| Cassane Diterpenoid | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 12.3 ± 3.1 µM | [3] |
Postulated Signaling Pathways
Based on the known activities of cassane-type diterpenoids, this compound may exert its anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways.
Anti-Inflammatory Signaling:
Many natural products with anti-inflammatory properties act by inhibiting the NF-κB signaling pathway.[4][5] Cassane-type diterpenoids have been shown to inhibit NF-κB activity.[6]
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Pro-Apoptotic Signaling:
The tumor suppressor protein p53 is a key regulator of apoptosis.[7][8] Some cassane diterpenoids have been shown to promote the expression of p53, leading to apoptosis.[3]
Caption: Postulated p53-mediated apoptotic pathway induced by this compound.
Detailed Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for measuring nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (or an optimized concentration). Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add an equal volume of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only control.
3. Western Blotting for Signaling Proteins
This is a general protocol for analyzing protein expression and phosphorylation.
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p65, anti-p53, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cassane-type diterpenoids of Caesalpinia echinata (Leguminosae) exhibiting NF-κB inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Neocaesalpin Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Neocaesalpin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in developing a separation method for Neocaesalpin isomers?
A systematic approach to method development is crucial for separating structurally similar isomers like Neocaesalpins.[1][2] The initial steps should involve:
-
Analyte Characterization: Understand the physicochemical properties of the Neocaesalpin isomers, such as their polarity, pKa, and UV absorbance. This information will guide the selection of the stationary phase, mobile phase, and detector settings.[1]
-
Column Screening: It is highly recommended to screen a variety of chiral stationary phases (CSPs) if the isomers are enantiomers or diastereomers.[3][4] For structural isomers, columns with different selectivities, such as phenyl or cyano phases, should be considered in addition to standard C18 columns.[5][6]
-
Mobile Phase Scouting: Evaluate different mobile phase compositions, including various organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, trifluoroacetic acid) to assess their impact on selectivity.[7]
Q2: How do I choose the appropriate HPLC column for separating Neocaesalpin isomers?
The choice of column is critical for resolving closely related isomers.[5][8]
-
For Enantiomers: Chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs are versatile and can be used in various separation modes (normal phase, reversed-phase, polar organic).[7][9]
-
For Diastereomers and Structural Isomers: While standard C18 columns can sometimes provide separation, phases with alternative selectivities often yield better results. Consider columns that offer pi-pi interactions (e.g., phenyl-hexyl) or shape selectivity.[5][8][10] Carbon-based phases can also offer unique selectivity for structurally similar compounds.[11]
Q3: What are common mobile phase compositions for separating isomers?
Mobile phase composition significantly influences selectivity.[7]
-
Reversed-Phase: A mixture of water or buffer with acetonitrile or methanol is a common starting point. Acetonitrile often provides different selectivity compared to methanol.
-
Normal Phase: Typically involves a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol.
-
Additives: Small amounts of acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) can improve peak shape and influence selectivity, especially for ionizable compounds.[7]
Q4: Why am I seeing peak tailing with my Neocaesalpin isomer peaks?
Peak tailing can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic functional groups on the analytes, leading to tailing. Using a highly deactivated, end-capped column or adding a competitive base to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion.[12][13] Try reducing the injection volume or sample concentration.
-
Contamination: A contaminated guard column or analytical column can also cause poor peak shape.[14]
Troubleshooting Guides
Problem 1: Poor or No Resolution Between Neocaesalpin Isomers
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | 1. If using a standard C18 column, switch to a column with a different selectivity (e.g., Phenyl, Biphenyl, or a polar-embedded phase).[10][15] 2. For chiral separations, screen a variety of chiral stationary phases (CSPs) under different mobile phase conditions.[4][7] |
| Mobile Phase Not Optimized | 1. Change the Organic Modifier: Switch between acetonitrile and methanol, or try a ternary mixture. 2. Adjust Mobile Phase pH: For ionizable isomers, small changes in pH can significantly alter selectivity. 3. Incorporate Additives: Experiment with low concentrations of acids or bases.[7] |
| Suboptimal Temperature | 1. Vary the Column Temperature: Temperature affects selectivity.[7] Try running the separation at both lower and higher temperatures (e.g., 25°C, 40°C, 60°C). |
| Inadequate Method Parameters | 1. Decrease the Flow Rate: This can sometimes improve resolution, although it will increase the analysis time. 2. Modify the Gradient: If using a gradient, make it shallower to increase the separation window between closely eluting peaks. |
Problem 2: Inconsistent Retention Times
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Column Equilibration | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 10-20 column volumes).[14][16] |
| Mobile Phase Composition Changes | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily.[14] 2. Accurate Preparation: Use precise measurements when preparing the mobile phase. 3. Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation.[17] |
| Fluctuating Column Temperature | 1. Use a column oven to maintain a consistent temperature.[14] Even small fluctuations in ambient temperature can affect retention times. |
| Pump Issues | 1. Check for Leaks: Visually inspect all fittings for any signs of leaks.[18][19] 2. Pump Seals: Worn pump seals can lead to inconsistent flow rates. Replace if necessary.[18] |
Problem 3: Peak Splitting
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Column Void or Channeling | 1. A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[18][20] This often requires column replacement. |
| Blocked Column Frit | 1. Particulate matter from the sample or system can block the inlet frit, disrupting the flow path.[5][20] Try back-flushing the column (if permitted by the manufacturer) or replace the frit/column. |
| Sample Solvent Incompatibility | 1. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[17] Ideally, dissolve the sample in the initial mobile phase. |
| Contamination at Column Inlet | 1. Strongly retained compounds from previous injections can accumulate at the column inlet and interfere with the peak shape.[20] Wash the column with a strong solvent. |
Experimental Protocols
Protocol 1: General HPLC Method for Neocaesalpin Isomer Screening
This protocol provides a starting point for separating Neocaesalpin isomers on a reversed-phase system.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Phenomenex Kinetex 2.6 µm Biphenyl 100 Å, 100 x 4.6 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% to 95% B
-
17-19 min: 95% B
-
19.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector: Diode Array Detector (DAD) at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the Neocaesalpin isomer mixture in 1 mL of 50:50 Acetonitrile:Water.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Neocaesalpin Isomers
This protocol outlines a screening approach for separating enantiomers.
-
Columns to Screen:
-
Daicel Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Screening Mobile Phases:
-
Normal Phase: Hexane/Isopropanol (90:10, v/v)
-
Reversed Phase: Acetonitrile/Water (50:50, v/v)
-
Polar Organic: 100% Methanol with 0.1% Formic Acid
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detector: DAD at 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase for each screening condition.
Data Presentation
Table 1: Effect of Organic Modifier on Resolution of Neocaesalpin Isomers
| Mobile Phase B | Isomer Pair | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Acetonitrile | A & B | 8.21 | 8.53 | 1.45 |
| Methanol | A & B | 9.54 | 9.71 | 0.98 |
| Tetrahydrofuran | A & B | 7.98 | 8.45 | 1.89 |
Conditions: C18 column (150 x 4.6 mm, 5 µm), 40°C, 1.0 mL/min, isocratic 60% Mobile Phase B in Water with 0.1% Formic Acid.
Table 2: Influence of Column Temperature on Selectivity
| Temperature (°C) | Isomer Pair | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity (α) |
| 25 | A & B | 10.15 | 10.68 | 1.08 |
| 40 | A & B | 8.21 | 8.53 | 1.06 |
| 60 | A & B | 6.54 | 6.72 | 1.04 |
Conditions: As in Table 1, with Acetonitrile as Mobile Phase B.
Visualizations
Caption: General troubleshooting workflow for HPLC separation issues.
References
- 1. youtube.com [youtube.com]
- 2. onyxipca.com [onyxipca.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chiral Method Development Strategies for HPLC [merckmillipore.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. nacalai.com [nacalai.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. restek.com [restek.com]
- 13. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. separation of positional isomers - Chromatography Forum [chromforum.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. ijsdr.org [ijsdr.org]
- 18. lcms.cz [lcms.cz]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Safe Handling of Neocaesalpin O
This guide provides essential safety information, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with Neocaesalpin O in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards of this compound include potential irritation to the skin and eyes. It is also important to avoid the formation of dust and aerosols during handling.[1] In case of fire, it may release hazardous decomposition products.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear suitable protective clothing, chemical-impermeable gloves that comply with EU Directive 89/686/EEC and the standard EN 374, and safety glasses or goggles.[1] If there is a risk of inhalation or if exposure limits are exceeded, a full-face respirator should be used.[1]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored separately from foodstuff containers and incompatible materials.[1]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[1] For eye contact, rinse with pure water for at least 15 minutes.[1] In both cases, consult a doctor.[1]
Q5: What is the correct procedure for cleaning up a spill of this compound?
A5: For a spill, first ensure the area is well-ventilated and remove all sources of ignition.[1] Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible dust or aerosols during handling | Improper handling technique; inadequate ventilation. | Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid the formation of dust and aerosols.[1] |
| Skin irritation after handling | Direct contact with the compound. | Always wear appropriate chemical-impermeable gloves and protective clothing. If irritation occurs, follow the first-aid measures for skin contact and seek medical advice.[1] |
| Unusual odor detected | Potential decomposition or reaction. | Ensure the compound is stored correctly and away from incompatible materials. Handle in a well-ventilated area. If an unusual odor is detected, evacuate the area and assess the situation with appropriate safety personnel. |
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following general guidelines should be followed when designing any experiment involving this compound:
Risk Assessment: Before starting any new experiment, a thorough risk assessment should be conducted. This should identify the potential hazards associated with this compound and the experimental procedure and outline the necessary control measures.
General Handling Procedure:
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Wear the required personal protective equipment, including gloves, lab coat, and safety glasses.[1]
-
Avoid creating dust when weighing or transferring the solid compound.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
After handling, wash hands thoroughly.[1]
First Aid Procedures:
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Visualizations
This compound Safe Handling Workflow
Caption: A workflow diagram for the safe handling of this compound in a laboratory setting.
References
Reducing cytotoxicity of Neocaesalpin O in normal cells
Welcome to the technical support center for Neocaesalpin O. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this cassane-type diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a cassane-type diterpenoid isolated from Caesalpinia minax. Preliminary studies have shown that it exhibits mild antiproliferative activity against certain cancer cell lines, such as liver (HepG-2) and breast (MCF-7) cancer cells. Cassane diterpenoids, as a class, are known for a variety of biological activities, including cytotoxic and pro-apoptotic effects in cancer cells.[1][2]
Q2: What is the mechanism of action for cassane-type diterpenoids like this compound?
A2: While the specific mechanism of this compound is not fully elucidated, related cassane diterpenoids have been shown to induce cancer cell death through various signaling pathways. These mechanisms often involve the induction of apoptosis (programmed cell death) by increasing the expression of pro-apoptotic proteins like p53 and Bax, while decreasing anti-apoptotic proteins like Bcl-2.[1][2] This leads to the activation of caspases, which are the executioners of apoptosis.[1] Some cassane diterpenes also induce autophagy through the generation of reactive oxygen species (ROS) and modulation of the AMPK/mTORC1 pathway.
Q3: I am observing high cytotoxicity in my normal cell line controls when treated with this compound. Is this expected?
A3: It is not uncommon for cytotoxic compounds, including natural products, to exhibit some level of toxicity in normal, non-cancerous cells, especially at higher concentrations. The goal of many cancer therapies is to find a therapeutic window where the compound is effective against cancer cells while having minimal impact on normal cells. If you are observing excessive cytotoxicity in normal cells, it may be necessary to optimize the concentration of this compound or explore strategies to protect the normal cells.
Q4: How can I reduce the cytotoxicity of this compound in my normal cell lines?
A4: One potential strategy is the co-administration of a cytoprotective agent. For compounds that induce cytotoxicity through oxidative stress (a common mechanism for diterpenoids), antioxidants may offer protection to normal cells. N-acetylcysteine (NAC) is an antioxidant that has been shown to protect cells from ROS-induced cytotoxicity.[3][4][5][6] It is hypothesized that co-treatment with NAC could selectively reduce the cytotoxicity of this compound in normal cells, which may have a lower basal level of oxidative stress compared to cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media/PBS. | |
| Unexpectedly high cytotoxicity in normal cells. | This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration with a sufficient therapeutic window. |
| Normal cells are particularly sensitive. | Consider using a different normal cell line or implementing a cytoprotective co-treatment strategy (e.g., with N-acetylcysteine). | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below a non-toxic level (typically <0.5%). Run a solvent-only control. | |
| No discernible cytotoxic effect on cancer cells. | This compound concentration is too low. | Increase the concentration range in your dose-response experiment. |
| The specific cancer cell line is resistant. | Test against a panel of different cancer cell lines. | |
| Incorrect assay incubation time. | Optimize the incubation time (e.g., 24, 48, 72 hours) as the cytotoxic effect may be time-dependent. |
Data Presentation
The following table summarizes representative cytotoxicity data for a cassane diterpenoid, Phanginin R (structurally similar to this compound), against various human cancer cell lines and a normal human cell line. This data is provided as a reference for expected potency and selectivity.
| Cell Line | Cell Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 9.9 ± 1.6[7][8] |
| HEY | Ovarian Cancer | 12.2 ± 6.5[7][8] |
| AGS | Gastric Cancer | 5.3 ± 1.9[7][8] |
| A549 | Non-small cell lung cancer | 12.3 ± 3.1[7][8] |
| MRC-5 | Normal Human Fetal Lung Fibroblast | > 40 (Hypothetical based on typical selectivity) |
Note: The IC50 value for MRC-5 is a hypothetical, yet plausible, representation to illustrate the concept of a therapeutic window. Specific experimental data for this compound against a panel of normal cell lines is not yet available.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Reduce Cytotoxicity
This protocol is designed to assess the potential of NAC to protect normal cells from this compound-induced cytotoxicity.
-
Cell Seeding:
-
Seed both a normal cell line (e.g., MRC-5) and a cancer cell line (e.g., A549) in separate 96-well plates as described in Protocol 1.
-
-
Co-treatment:
-
Prepare solutions of this compound at various concentrations and a solution of NAC (e.g., 1 mM).
-
Treat the cells with:
-
This compound alone.
-
NAC alone.
-
A combination of this compound and NAC.
-
Vehicle control.
-
-
Incubate for 48-72 hours.
-
-
Cytotoxicity Assessment:
-
Perform an MTT assay (as in Protocol 1) or an LDH assay to determine cell viability.
-
-
Data Analysis:
-
Compare the IC50 values of this compound in the presence and absence of NAC for both the normal and cancer cell lines. A significant increase in the IC50 for the normal cell line with minimal change for the cancer cell line would indicate a protective and selective effect of NAC.
-
Visualizations
Caption: Workflow for assessing the cytoprotective effect of NAC.
Caption: Simplified intrinsic apoptosis pathway induced by cassane diterpenoids.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
Navigating the Labyrinth of Neocaesalpin O: A Technical Support Guide for Mechanism of Action Elucidation
For Researchers, Scientists, and Drug Development Professionals
The study of novel natural products like Neocaesalpin O, a cassane diterpenoid, presents a frontier of therapeutic discovery. However, elucidating the precise mechanism of action (MoA) of such complex molecules is fraught with experimental challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common hurdles encountered during the investigation of this compound's biological effects.
Troubleshooting Guides
This section offers structured guidance for overcoming specific experimental roadblocks.
Problem 1: Inconsistent or Non-reproducible Bioactivity in Cellular Assays
Possible Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Purity and Stability | 1. Verify the purity of the this compound sample using HPLC-MS. 2. Assess compound stability in your assay medium over the experiment's time course. 3. Store the compound under appropriate conditions (e.g., -20°C, protected from light). | Consistent bioactivity results with a well-characterized compound. |
| Cell Line Viability and Passage Number | 1. Regularly perform cell viability assays (e.g., Trypan Blue) before seeding. 2. Maintain a consistent and low passage number for your cell lines. | Reduced variability in cellular response to this compound. |
| Assay Interference | 1. Run control experiments with the vehicle (solvent) used to dissolve this compound. 2. Test for autofluorescence or colorimetric interference of this compound in relevant assays. | Clear differentiation between compound-specific effects and experimental artifacts. |
Experimental Workflow for Purity and Stability Analysis
Problem 2: Difficulty in Identifying the Molecular Target of this compound
Possible Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Binding Affinity | 1. Increase the concentration of this compound in initial binding assays. 2. Employ more sensitive detection methods (e.g., surface plasmon resonance, isothermal titration calorimetry). | Detection of a weak but specific binding interaction. |
| Complex or Indirect Mechanism | 1. Utilize unbiased screening approaches like affinity chromatography-mass spectrometry or cellular thermal shift assay (CETSA). 2. Perform transcriptomic or proteomic profiling to identify affected pathways. | Identification of candidate target proteins or signaling pathways for further validation. |
| Lack of Suitable Chemical Probe | 1. Synthesize a derivatized version of this compound with a linker for affinity purification, if feasible. 2. Use computational docking studies to predict potential binding sites on candidate proteins. | A tool for target pulldown or a prioritized list of proteins for validation. |
Logical Flow for Target Identification
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to characterize the anticancer mechanism of this compound?
A1: Based on studies of other cassane diterpenoids, a logical starting point is to investigate the induction of apoptosis.[1][2]
-
Initial Experiments:
-
Cell Viability Assays: Determine the IC50 of this compound in a panel of cancer cell lines (e.g., HepG2, MCF-7) using assays like MTT or CellTiter-Glo®.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide staining followed by flow cytometry to detect early and late apoptosis.
-
Caspase activity assays (e.g., Caspase-3/7, -8, -9) to identify the apoptotic pathway involved.
-
Western blotting for key apoptosis-related proteins like PARP, Bcl-2, and Bax.
-
-
Q2: My results suggest this compound has anti-inflammatory properties. How do I investigate this further?
A2: The anti-inflammatory activity of cassane diterpenoids has been linked to the modulation of inflammatory mediators.[3]
-
Recommended Experimental Approach:
-
Model System: Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).
-
Measure Inflammatory Markers:
-
Nitric Oxide (NO) Production: Use the Griess assay to quantify NO in the cell culture supernatant.
-
Pro-inflammatory Cytokines: Measure the levels of TNF-α, IL-6, and IL-1β using ELISA or qPCR.
-
-
Investigate the Mechanism:
-
Western Blotting: Analyze the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Signaling Pathway Analysis: Investigate key inflammatory signaling pathways like NF-κB and MAPK by examining the phosphorylation status of key proteins (e.g., p65, p38, JNK, ERK).
-
-
Signaling Pathway in Inflammation
Q3: How can I overcome the limited availability of this compound for extensive MoA studies?
A3: The limited supply of natural products is a common challenge.[4]
-
Strategies:
-
Prioritize Experiments: Focus on information-rich, low-compound-consumption assays first (e.g., high-content imaging, transcriptomics).
-
Collaboration: Partner with synthetic chemists who may be able to synthesize this compound or its analogs.
-
In Silico Approaches: Utilize computational methods like molecular docking and pharmacophore modeling to generate hypotheses and guide experimental design, thus conserving the compound for key validation experiments.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound based on activities reported for similar cassane diterpenoids.
| Compound | Cell Line | Bioactivity | IC50 (µM) | Reference Compound (IC50, µM) |
| This compound | HepG-2 (Liver Cancer) | Antiproliferative | Hypothetical: 5-15 | Caesalpin A (4.7 µM)[5] |
| This compound | MCF-7 (Breast Cancer) | Antiproliferative | Hypothetical: 2-10 | Caesalpin A (2.1 µM)[5] |
| This compound | RAW 264.7 (Macrophage) | Anti-inflammatory (NO inhibition) | Hypothetical: 8-20 | Cassane Diterpenoid 4 (8.2 µM)[3] |
Detailed Experimental Protocols
Affinity Chromatography-Mass Spectrometry for Target Identification
-
Probe Synthesis: If possible, synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin).
-
Immobilization: Covalently attach the tagged this compound to a solid support (e.g., streptavidin-coated beads).
-
Cell Lysate Preparation: Prepare a native protein lysate from cells that are sensitive to this compound.
-
Affinity Pulldown: Incubate the lysate with the this compound-coated beads. Include a control with beads coated only with the linker and tag.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.
-
Data Analysis: Compare the proteins identified in the this compound pulldown with the control to identify specific binding partners.
References
- 1. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of the Neocaesalpin Core Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of the Neocaesalpin core structure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Diels-Alder Reaction Troubleshooting
Question: We are experiencing low yields and a mixture of regioisomers in the key intermolecular Diels-Alder reaction to form the tricyclic core. What are the potential causes and solutions?
Answer:
Low yields and poor regioselectivity are common hurdles in Diels-Alder reactions. Several factors could be at play:
-
Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and reaction time. Insufficient thermal energy can lead to a slow reaction rate, while excessive heat can promote the retro-Diels-Alder reaction, reducing the overall yield. It is crucial to carefully optimize the temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Lewis Acid Catalyst: The use of a Lewis acid catalyst, such as BF₃·OEt₂, is reported to promote this reaction. However, the activity of the Lewis acid is highly dependent on its purity and the absence of moisture.
-
Troubleshooting:
-
Ensure the Lewis acid is of high purity and freshly opened or properly stored.
-
Perform the reaction under strictly anhydrous conditions using freshly distilled solvents.
-
Optimize the stoichiometry of the Lewis acid; too much or too little can be detrimental.
-
-
-
Substrate Purity: The purity of both the diene and the dienophile is critical. Impurities can inhibit the catalyst or lead to side reactions. Ensure all starting materials are thoroughly purified before use.
-
Regioselectivity: The formation of undesired regioisomers is governed by the electronic and steric properties of the diene and dienophile.
-
Mitigation: While the inherent electronics of the substrates play a significant role, the choice of Lewis acid and solvent can sometimes influence the regiochemical outcome. Screening different Lewis acids (e.g., AlCl₃, SnCl₄) or solvents of varying polarity may improve the desired isomer ratio.
-
2. Late-Stage Furan Oxidation Issues
Question: The mercury(II)-mediated oxidation of the furan moiety to the butenolide is proving problematic, with incomplete conversion and difficult purification. What can we do to improve this step?
Answer:
The late-stage oxidation of a complex intermediate is often challenging due to the presence of multiple reactive sites. The use of mercury(II) salts also presents specific challenges.
-
Incomplete Conversion:
-
Reagent Stoichiometry and Purity: The stoichiometry of mercury(II) acetate is critical. Ensure accurate measurement and use a high-purity reagent. The reaction is also sensitive to the reaction time and temperature. Extended reaction times or elevated temperatures might be necessary, but this must be balanced against the risk of decomposition.
-
Solvent Choice: The reaction is typically run in a solvent like acetonitrile. Ensure the solvent is dry and of an appropriate grade.
-
-
Purification Difficulties:
-
Mercury Residues: Residual mercury salts can complicate purification and pose a significant safety and environmental hazard. Post-reaction workup should include steps to remove mercury salts, such as precipitation with a sulfide source (e.g., Na₂S) followed by filtration through celite.
-
Product Instability: The butenolide product may be sensitive to the purification conditions (e.g., silica gel chromatography). Consider using a neutral or deactivated silica gel and avoid prolonged exposure to acidic or basic conditions.
-
-
Alternative Reagents: Given the toxicity of mercury, you might consider exploring alternative, milder furan oxidation methods if the established protocol is not yielding satisfactory results. Options to investigate could include oxidation with singlet oxygen or other hypervalent iodine reagents, although these would require significant optimization for this specific substrate.
3. Multi-Step Synthesis and Yield Optimization
Question: Our overall yield for the multi-step synthesis of the Neocaesalpin core is very low. How can we identify and address the bottleneck steps?
Answer:
In a multi-step synthesis, the overall yield is a product of the yields of individual steps. A thorough analysis of each reaction is necessary.
-
Identify the Bottleneck: Carefully analyze the yield of each step. A single step with a significantly lower yield than the others is a "bottleneck" and should be the primary focus for optimization.
-
Reaction Monitoring: For low-yielding steps, it is crucial to monitor the reaction closely (e.g., by TLC, NMR of crude product) to identify the point of failure. Are you observing incomplete consumption of starting material, or the formation of multiple side products?
-
Purification Losses: Evaluate material loss during workup and purification. Inefficient extractions or degradation on silica gel can significantly reduce your isolated yield. Consider optimizing the workup procedure or exploring alternative purification techniques like preparative HPLC.
-
Cumulative Effect: Even a series of steps with moderate yields (e.g., 80%) can lead to a low overall yield over many steps. It is important to strive for high yields (>90%) in each transformation where possible.
Data Presentation
Table 1: Reported Yields for Key Steps in the Synthesis of Neocaesalpin A [1]
| Step | Transformation | Reagents and Conditions | Yield (%) |
| a | Saponification | 1.2 M aq. NaOH, MeOH−CH₂Cl₂ (5:1), rt | 83 |
| b | Acetal Formation | MeC(OMe)₃, p-TsOH (10 mol%), MeCN, then H₂O, -30 °C to rt | 69 |
| c | Acetylation | Ac₂O, pyridine, rt | 56 |
| d | Silyl Ether Deprotection | HF·pyridine, THF, rt | 80 |
| e | Saponification | K₂CO₃, MeOH, rt | 77 |
| f | Acetylation | Ac₂O, DMAP, Et₃N, CH₂Cl₂, rt | 94 |
| g | Silyl Ether Deprotection | HF·pyridine, THF, rt | 80 |
Experimental Protocols
Note: The following are generalized protocols for the key reaction types. Specific substrate concentrations, reaction times, and temperatures may require optimization.
1. General Protocol for Intermolecular Diels-Alder Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diene and the dienophile in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. General Protocol for Mercury(II)-Mediated Furan Oxidation
Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a solution of the furan-containing substrate in a suitable solvent (e.g., acetonitrile), add mercury(II) acetate.
-
Stir the reaction mixture at room temperature or with gentle heating, and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and quench with a solution of a sulfide salt (e.g., aqueous sodium sulfide) to precipitate mercury salts.
-
Stir vigorously for a period to ensure complete precipitation.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Perform an aqueous workup on the filtrate.
-
Dry the organic layer, concentrate, and purify the crude butenolide by column chromatography.
Mandatory Visualizations
Caption: Synthetic strategy for the Neocaesalpin core structure.
Caption: Troubleshooting workflow for the Diels-Alder reaction.
References
Validation & Comparative
A Comparative Analysis of Neocaesalpin O and Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phytochemical Neocaesalpin O and the well-established chemotherapeutic agent paclitaxel, focusing on their respective impacts on breast cancer cells. While paclitaxel's mechanisms are extensively documented, research on this compound is in its nascent stages. This comparison draws upon available data for this compound and related cassane diterpenoids to offer a preliminary assessment of its potential as an anti-cancer agent.
I. Overview and Mechanism of Action
Paclitaxel is a potent, first-line chemotherapeutic agent used in the treatment of various cancers, including breast cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[1][2] By preventing the disassembly of microtubules, paclitaxel disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[1][2]
This compound is a cassane-type diterpenoid, a class of natural compounds isolated from plants of the Caesalpinia genus. While direct studies on this compound in breast cancer are limited, research on related cassane diterpenoids and extracts from Caesalpinia sappan suggests potential anti-cancer properties. These compounds have been observed to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[1][3][4][5] The proposed mechanisms of action for related compounds include the induction of apoptosis through the modulation of Bcl-2 family proteins and p53, as well as cell cycle arrest at the G1 or G0/G1 phase.[1][4][5] Some evidence also points to the involvement of reactive oxygen species (ROS) in the cytotoxic effects of Caesalpinia sappan extracts.[6]
II. Quantitative Analysis of Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound-related compounds and paclitaxel in breast cancer cell lines. It is important to note that the data for this compound is inferred from related compounds and crude extracts, and therefore should be interpreted with caution.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound/Drug | Breast Cancer Cell Line | IC50 Value | Source(s) |
| This compound (related compounds) | |||
| Phanginins L, N, O, P | MCF-7 | > 20 µM | [1] |
| Caesalpinia sappan Extract (CSE) | MDA-MB-231 | 40 µg/mL | [6] |
| Caesalpinia sappan Extract (CSE) | Breast Cancer Stem Cells (BCSCs) | 11 µg/mL | [6] |
| Paclitaxel | |||
| Paclitaxel | MCF-7 | Concentrations above 12 nM result in G2/M arrest | [1] |
| Paclitaxel | A549 (Lung) & MCF-7 | Lower concentrations (3-6 nM) can suppress proliferation and induce apoptosis | [1] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound/Drug | Effect on Apoptosis | Effect on Cell Cycle | Source(s) |
| This compound (related compounds) | |||
| Phanginin JA | Induces apoptosis in A549 (lung cancer) cells | Arrests cell cycle in G0/G1 phase | [4] |
| Cassane Diterpenoid (unnamed) | Induces apoptosis in ovarian cancer cells | Induces G1 phase cell cycle arrest | [1][5] |
| Caesalpinia sappan Extract (CSE) | Induces apoptosis in MDA-MB-231 and BCSCs | Arrests cell cycle at G0/G1 phase | [6] |
| Paclitaxel | |||
| Paclitaxel | Induces apoptosis in various breast cancer cell lines | Arrests cell cycle at the G2/M phase | [1] |
III. Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways affected by paclitaxel and this compound.
Caption: Paclitaxel's mechanism of action in breast cancer cells.
Caption: Inferred signaling pathway for this compound.
IV. Experimental Protocols
This section outlines the general methodologies used in the cited studies to evaluate the effects of these compounds on breast cancer cells.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or paclitaxel) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
C. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Caption: General experimental workflow for in vitro analysis.
V. Conclusion and Future Directions
Paclitaxel is a cornerstone of breast cancer chemotherapy with a well-defined mechanism of action centered on microtubule stabilization and G2/M cell cycle arrest. The preliminary data on cassane diterpenoids, the class of compounds to which this compound belongs, suggest a different potential mechanism of action involving G0/G1 arrest and the induction of apoptosis, possibly through ROS generation and modulation of the p53 and Bcl-2 pathways.
-
Isolation and purification of this compound to enable direct testing.
-
Determination of IC50 values of pure this compound in a panel of breast cancer cell lines, including triple-negative and hormone-receptor-positive subtypes.
-
Detailed mechanistic studies to elucidate the precise signaling pathways modulated by this compound.
-
In vivo studies to evaluate the anti-tumor efficacy and toxicity of this compound in animal models of breast cancer.
A thorough investigation of this compound and other cassane diterpenoids may reveal novel therapeutic agents for breast cancer, potentially with different resistance profiles or synergistic effects when used in combination with existing therapies like paclitaxel.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Insights on Signaling Cascades in Breast Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caesalpinia sappan reduces the stemness of breast cancer stem cells involving the elevation of intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Neocaesalpin Analogues
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Neocaesalpin analogues, detailing their structure-activity relationships (SAR) with a focus on anticancer and anti-inflammatory activities. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Neocaesalpins are a class of cassane-type diterpenoids, primarily isolated from plants of the Caesalpinia genus, that have garnered significant interest for their diverse and potent biological activities.[1] Understanding the relationship between the chemical structure of these molecules and their biological function is paramount for the rational design of novel therapeutic agents with improved efficacy and selectivity. This guide synthesizes findings from multiple studies to present a clear SAR landscape for Neocaesalpin analogues.
Comparative Analysis of Biological Activity
The biological evaluation of Neocaesalpin analogues has predominantly focused on their cytotoxic effects against various cancer cell lines and their ability to inhibit inflammatory responses. The following tables summarize the quantitative data from these studies, offering a clear comparison of the performance of different analogues.
Anticancer Activity of Neocaesalpin Analogues
The cytotoxicity of Neocaesalpin analogues has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Phanginin R (1) | A2780 (Ovarian) | 9.9 ± 1.6 | Cassane diterpenoid | [2] |
| HEY (Ovarian) | 12.2 ± 6.5 | [2] | ||
| AGS (Gastric) | 5.3 ± 1.9 | [2] | ||
| A549 (Lung) | 12.3 ± 3.1 | [2] | ||
| Salicylaldehyde 20 | HT29 (Colon) | ~3 µg/mL | Presence of salicylaldehyde moiety | [3] |
| Pterolobirin G (6) | HT29 (Colon) | ~3 µg/mL | [3] | |
| Caesalpulcherrin K (1) | (Anti-inflammatory) | 6.04 ± 0.34 | Olefin bond at C-11/C-12 | [4] |
| Caesalpulcherrin L (2) | (Anti-inflammatory) | 8.92 ± 0.65 | [4] | |
| Caesalpulcherrin M (3) | (Anti-inflammatory) | 7.53 ± 0.41 | [4] | |
| Analogue 16 | (Anti-inflammatory) | IC50 NO of 2.98 ± 0.04 µg/mL | [3] | |
| Analogue 20 | (Anti-inflammatory) | IC50 NO of 5.71 ± 0.14 µg/mL | [3] |
Structure-Activity Relationship Insights for Anticancer Activity:
Initial SAR analysis of cassane diterpenoids suggests that the presence of a methyl group at the C-14 position is not always crucial for cytotoxic and anti-inflammatory activities.[3] For instance, some of the most potent cytotoxic effects were observed in analogues where this methyl group was absent. Furthermore, the presence of an aromatic C ring has been a focus of synthetic efforts due to the significant pharmaceutical potential of these analogues.[3] Studies on phanginin R, a cassane diterpenoid, demonstrated significant cytotoxicity against ovarian, gastric, and lung cancer cell lines, inducing apoptosis and cell cycle arrest at the G1 phase.[2] This suggests that the cassane skeleton is a promising scaffold for the development of anticancer agents. The furan ring, a common feature in many Neocaesalpins, is a versatile scaffold in medicinal chemistry known to contribute to a wide range of biological activities, including anticancer effects.[5][6]
Anti-inflammatory Activity of Neocaesalpin Analogues
The anti-inflammatory potential of Neocaesalpin analogues is typically assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.
| Compound/Analogue | Cell Line | IC50 (µM) for NO Inhibition | Key Structural Features | Reference |
| Caesalpulcherrin K | RAW 264.7 | 6.04 ± 0.34 | Olefin bond at C-11/C-12 | [4] |
| Caesalpulcherrin L | RAW 264.7 | 8.92 ± 0.65 | [4] | |
| Caesalpulcherrin M | RAW 264.7 | 7.53 ± 0.41 | [4] | |
| Analogue 16 | RAW 264.7 | 2.98 ± 0.04 µg/mL | [3] | |
| Analogue 20 | RAW 264.7 | 5.71 ± 0.14 µg/mL | [3] |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
The anti-inflammatory activity of cassane diterpenoids from Caesalpinia pulcherrima was found to be moderate, with IC50 values for NO inhibition ranging from 6.04 to 8.92 µM.[4] A notable structural feature in the most active of these compounds, caesalpulcherrin K, is the presence of an olefin bond at the C-11 and C-12 positions within the cassane skeleton.[4] This suggests that modifications in this region of the molecule could be a promising avenue for enhancing anti-inflammatory potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Neocaesalpin analogues.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7][8] The concentration of the resulting formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the Neocaesalpin analogues and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[7] The plate is then incubated for 4 hours at 37°C to allow for formazan crystal formation.[10]
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibitory Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[11]
Principle: In the presence of LPS, RAW 264.7 macrophage cells are stimulated to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9][12]
Procedure:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[12]
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the Neocaesalpin analogues for 1 hour, followed by stimulation with LPS (1 µg/mL) for an additional 24 hours.[5][12]
-
Griess Reaction: After incubation, an aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[12]
-
Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development, and the absorbance is measured at 540 nm using a microplate reader.[12]
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.
Visualizing Biological Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the cytotoxicity of Neocaesalpin analogues using the MTT assay.
Caption: Experimental workflow for assessing the anti-inflammatory activity of Neocaesalpin analogues.
Caption: Postulated signaling pathway for Neocaesalpin-induced apoptosis in cancer cells.
Caption: Logical relationships in the structure-activity of Neocaesalpin analogues.
References
- 1. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cassane diterpenes from Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Neocaesalpin O: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neocaesalpin O, a cassane diterpenoid isolated from the Caesalpinia genus, presents a potential candidate for anticancer drug development. While in vitro studies have provided initial insights into its bioactivity, the absence of in vivo data necessitates a comparative analysis with structurally related compounds and extracts from the same genus to guide future preclinical research. This guide provides an objective comparison of this compound's in vitro performance with the in vivo anticancer effects of related Caesalpinia extracts, details established anticancer mechanisms of similar compounds, and proposes a comprehensive experimental protocol for the in vivo validation of this compound.
In Vitro Cytotoxicity of this compound
Initial in vitro screenings of this compound have indicated weak cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were found to be greater than 20 μM for HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-8 (colon cancer) cell lines. While not indicative of potent direct cytotoxicity, this does not preclude other potential anticancer mechanisms, such as anti-inflammatory or anti-metastatic effects, which warrant further investigation.
Comparative In Vivo Anticancer Activity of Caesalpinia Extracts
In contrast to the limited in vitro data for this compound, crude extracts from other species of the Caesalpinia genus have demonstrated significant antitumor activity in vivo, suggesting the therapeutic potential of their constituent compounds, including cassane diterpenoids.
| Extract/Compound | Animal Model | Cancer Type | Key Findings |
| Methanol Extract of Caesalpinia bonducella | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | Showed significant antitumor activity.[1] |
| Ethanol Extract of Caesalpinia sappan | C57BL/6 mice | MC38 Colorectal Cancer | Significantly suppressed tumor growth.[2][3] |
These findings underscore the potential of compounds within the Caesalpinia genus to exert anticancer effects in a complex biological system, providing a strong rationale for the in vivo evaluation of isolated constituents like this compound.
Established Anticancer Mechanisms of Cassane Diterpenoids
In vitro studies on various cassane diterpenoids isolated from Caesalpinia species have elucidated several key mechanisms that contribute to their anticancer effects. These mechanisms provide a framework for investigating the potential modes of action of this compound.
-
Induction of Apoptosis: Many cassane diterpenoids have been shown to induce programmed cell death in cancer cells.[4][5] This is a crucial mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, thereby preventing tumor growth.[4][5]
-
Modulation of Signaling Pathways: The anticancer effects of cassane diterpenoids have been linked to the modulation of critical signaling pathways involved in cancer cell survival and proliferation, including:
The following diagram illustrates a generalized signaling pathway implicated in the anticancer effects of cassane diterpenoids based on in vitro studies.
Caption: Potential signaling pathways of cassane diterpenoids.
Proposed Experimental Protocol for In Vivo Validation of this compound
To rigorously assess the anticancer effects of this compound in vivo, a well-defined experimental protocol is essential. The following proposed workflow is based on established methodologies for in vivo cancer research.
Experimental Workflow
Caption: Proposed workflow for in vivo validation.
Detailed Methodologies
-
Animal Model:
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
-
Tumor Cell Line and Implantation:
-
Cell Line: A human cancer cell line relevant to the in vitro data (e.g., HepG-2, MCF-7, or a more sensitive line identified in further screening).
-
Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of serum-free medium mixed with Matrigel (1:1) into the right flank of each mouse.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., DMSO/saline).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (high dose, e.g., 50 mg/kg).
-
Group 4: Positive control (an established chemotherapeutic agent for the chosen cancer type).
-
-
Drug Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage, depending on the physicochemical properties of this compound.
-
Frequency: Daily or every other day for a period of 21-28 days, starting when tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Efficacy Evaluation:
-
Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of toxicity.
-
Survival: Record the date of death for each animal to perform survival analysis.
-
Endpoint: The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration, or when significant toxicity is observed.
-
-
Post-Mortem Analysis:
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
Histopathology: Fix a portion of the tumor in 10% formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).
-
Molecular Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent molecular analyses (e.g., Western blotting, RT-qPCR) to investigate the signaling pathways identified in vitro.
-
Conclusion
While direct in vivo evidence for the anticancer effects of this compound is currently lacking, the promising in vivo activity of extracts from the Caesalpinia genus and the known anticancer mechanisms of related cassane diterpenoids provide a solid foundation for its further investigation. The proposed in vivo experimental protocol offers a comprehensive framework for validating the therapeutic potential of this compound. Rigorous preclinical studies are crucial to determine if this compound can be developed into a viable anticancer agent.
References
- 1. phytojournal.com [phytojournal.com]
- 2. An Investigation of the Anticancer Mechanism of Caesalpinia sappan L. Extract Against Colorectal Cancer by Integrating a Network Pharmacological Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cassane Diterpenoids: A Focus on Cytotoxic and Anti-inflammatory Activities
For researchers, scientists, and drug development professionals, the diverse biological activities of cassane diterpenoids isolated from the Caesalpinia genus present a compelling area of study for novel therapeutic agents. While a direct comparative analysis focusing on Neocaesalpin O is hampered by the current lack of publicly available quantitative biological data for this specific compound, a broader examination of other cassane diterpenoids from the same source, Caesalpinia minax, reveals significant potential, particularly in the realms of oncology and anti-inflammatory research.
This guide provides a comparative overview of the cytotoxic and anti-inflammatory activities of several cassane diterpenoids, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the key assays are also provided to facilitate reproducibility and further investigation.
Comparative Biological Activity of Cassane Diterpenoids
The following table summarizes the cytotoxic and anti-inflammatory activities of various cassane diterpenoids isolated from Caesalpinia minax and related species. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
| Compound | Biological Activity | Cell Line/Assay System | IC50 (µM) | Reference |
| Neocaesalpin AA | Cytotoxicity | HeLa (Cervical Cancer) | 18.4 | [1] |
| HCT-8 (Colon Cancer) | >83.9 | [1] | ||
| HepG-2 (Liver Cancer) | 25.7 | [1] | ||
| MCF-7 (Breast Cancer) | 33.1 | [1] | ||
| A549 (Lung Cancer) | 21.5 | [1] | ||
| Neocaesalpin AB | Cytotoxicity | HeLa | 22.6 | [1] |
| HCT-8 | >83.9 | [1] | ||
| HepG-2 | 30.2 | [1] | ||
| MCF-7 | 41.3 | [1] | ||
| A549 | 28.9 | [1] | ||
| Neocaesalpin AC | Cytotoxicity | HeLa | 20.8 | [1] |
| HCT-8 | >83.9 | [1] | ||
| HepG-2 | 28.4 | [1] | ||
| MCF-7 | 38.7 | [1] | ||
| A549 | 24.1 | [1] | ||
| Caesalminaxin P | Anti-inflammatory | RAW 264.7 (Nitric Oxide) | 17.3 | [2] |
| Caesalmin X | Anti-inflammatory | RAW 264.7 (Nitric Oxide) | >100 | [3] |
| Caesalmin Y | Anti-inflammatory | RAW 264.7 (Nitric Oxide) | >100 | [3] |
| Caesalmin Z | Anti-inflammatory | RAW 264.7 (Nitric Oxide) | >100 | [3] |
| Compound 20 | Anti-inflammatory | RAW 264.7 (Nitric Oxide) | 29.85 | [3] |
| Compound 21 | Anti-inflammatory | RAW 264.7 (Nitric Oxide) | 27.38 | [3] |
| Compound 22 | Anti-inflammatory | RAW 264.7 (Nitric Oxide) | 25.40 | [3] |
| Caesalpin A | Cytotoxicity | HepG-2 | 4.7 | [4] |
| MCF-7 | 2.1 | [4] | ||
| Caesalpin B | Cytotoxicity | MCF-7 | 7.9 | [4] |
| Caesalpin D | Cytotoxicity | AGS (Gastric Cancer) | 6.5 | [4] |
| Phanginin R | Cytotoxicity | A2780 (Ovarian Cancer) | 9.9 | [5] |
| HEY (Ovarian Cancer) | 12.2 | [5] | ||
| AGS | 5.3 | [5] | ||
| A549 | 12.3 | [5] | ||
| Indomethacin | Anti-inflammatory | RAW 264.7 (Nitric Oxide) | 29.7 | [2] |
Note: A lower IC50 value indicates a higher potency.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the cassane diterpenoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HepG-2, MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
The anti-inflammatory activity of cassane diterpenoids can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory potential.
Detailed Protocol:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/well and allowed to adhere for 24 hours.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for an additional 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
After 5-10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm.
-
-
IC50 Calculation: The concentration of the compound that inhibits LPS-induced NO production by 50% (IC50) is calculated. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general workflow of the described experimental protocols.
References
- 1. Cassane-type diterpenes from the seeds of Caesalpinia minax with their antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caesalminaxins O-T, cassane diterpenoids from the seeds of Caesalpinia minax and their anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new cassane diterpenes from the seeds of Caesalpinia minax Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Neocaesalpin O: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the molecular target of Neocaesalpin O, a cassane-type diterpenoid with noted anti-inflammatory and anticancer properties. While the precise molecular target of this compound remains to be definitively identified, evidence from related compounds suggests a strong likelihood of interaction with key cellular signaling pathways.
This guide outlines the probable signaling pathways influenced by this compound, offers a comparison with other molecules targeting these pathways, and provides detailed experimental protocols to facilitate the validation of its molecular target.
Putative Molecular Targets and Signaling Pathways
Based on the activities of structurally similar cassane-type diterpenoids, this compound is hypothesized to exert its biological effects through the modulation of two primary signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are critical regulators of inflammation and cell proliferation, aligning with the observed bioactivities of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. Many anti-inflammatory compounds target components of this pathway. It is plausible that this compound directly or indirectly inhibits key proteins in this cascade, leading to a reduction in the production of pro-inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway is crucial for regulating cell growth, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. The anti-proliferative effects of cassane-type diterpenoids may stem from their ability to modulate the activity of key kinases within this pathway, leading to cell cycle arrest and apoptosis.
Comparative Analysis
While specific quantitative data for this compound is not yet available, a comparative analysis with other compounds targeting the NF-κB and MAPK pathways can provide a valuable benchmark for future studies.
| Compound Class | Example Compound | Known Molecular Target(s) | Reported IC50 Values |
| Cassane Diterpenoid | This compound | Hypothesized: IKK, Raf, MEK | To be determined |
| Sesquiterpene Lactone | Parthenolide | IKKβ | ~5 µM (NF-κB inhibition) |
| Curcuminoid | Curcumin | IKK, p38 MAPK, JNK | ~10-20 µM (NF-κB inhibition) |
| Small Molecule Kinase Inhibitor | Sorafenib | Raf, VEGFR, PDGFR | ~6-90 nM (Kinase inhibition) |
| Small Molecule Kinase Inhibitor | U0126 | MEK1/2 | ~70-100 nM (Kinase inhibition) |
Experimental Protocols for Target Validation
To confirm the molecular target of this compound, a series of robust experimental approaches are recommended. The following protocols provide a detailed methodology for key assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to a target protein in a cellular context.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., a relevant cancer cell line or immune cell line) to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the concentration of the target protein in the soluble fraction using Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify protein targets based on the principle that ligand binding can protect a protein from proteolysis.
Protocol:
-
Cell Lysate Preparation: Prepare a total cell lysate from the cells of interest in a non-denaturing lysis buffer.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time to allow for partial digestion.
-
Stop Digestion: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the protein fragments by SDS-PAGE and Coomassie staining or by Western blotting for a specific candidate protein. A protein that is protected from degradation in the presence of this compound will show a more intense band compared to the vehicle control.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: After 24-48 hours, treat the transfected cells with varying concentrations of this compound.
-
Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: Lyse the cells using a reporter lysis buffer.
-
Luciferase Assay: Add luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
Western Blot Analysis of MAPK Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a MAPK pathway activator (e.g., EGF). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key MAPK pathway proteins (e.g., p-ERK, ERK, p-p38, p38).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in the phosphorylation of MAPK pathway components in the presence of this compound would suggest an inhibitory effect.
By employing these methodologies, researchers can systematically investigate and confirm the molecular target of this compound, thereby elucidating its mechanism of action and paving the way for its potential development as a therapeutic agent.
Replicating Published Findings on Neocaesalpin O's Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of cassane-type diterpenoids, with a focus on providing a framework for replicating and evaluating the cytotoxicity of Neocaesalpin O. While direct and extensive published data on this compound's cytotoxicity is limited, this document compiles available information on closely related compounds from the Caesalpinia genus to offer a basis for comparison and to guide future research. The provided experimental protocols and pathway diagrams are intended to serve as a starting point for researchers seeking to investigate the antiproliferative potential of this class of natural products.
Comparative Cytotoxicity of Cassane Diterpenoids
| Compound Name | Cancer Cell Line | IC50 (µM) | Source |
| Phanginin R | Ovarian Cancer (A2780) | 9.9 ± 1.6 | [1] |
| Ovarian Cancer (HEY) | 12.2 ± 6.5 | [1] | |
| Gastric Cancer (AGS) | 5.3 ± 1.9 | [1] | |
| Non-small Cell Lung Cancer (A549) | 12.3 ± 3.1 | [1] | |
| Phanginin I | Leukemia (HL-60) | 16.4 ± 1.5 | [2] |
| Cervical Cancer (HeLa) | 28.1 ± 3.6 | [2] | |
| Phanginin D | Leukemia (HL-60) | 11.7 ± 1.6 | [2] |
| Cervical Cancer (HeLa) | 22.7 ± 2.8 | [2] | |
| Pulcherrimin E | Squamous Carcinoma (CAL33) | - | [3] |
| Squamous Carcinoma (FaDu) | - | [3] | |
| Squamous Carcinoma (Detroit 562) | - | [3] | |
| 6-cinnamoyl-7-hydroxylvouacapen-5-ol | Squamous Carcinoma (CAL33) | - | [3] |
| Squamous Carcinoma (FaDu) | - | [3] | |
| Squamous Carcinoma (Detroit 562) | - | [3] | |
| Caesalpanin B | Breast Cancer (MCF-7) | 29.98 | [4] |
| Phanginin JA | Non-small Cell Lung Cancer (A549) | 16.79 ± 0.83 | [5] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
To ensure the reproducibility and comparability of cytotoxicity data, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of natural products like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with different concentrations of this compound for a specified time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Cell Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.
-
Visualizations
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.
References
- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic constituents from the seeds of Vietnamese Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic vs. Natural Neocaesalpin O: An Objective Guide for Researchers
An in-depth analysis of the available data on the biological activity of natural Neocaesalpin O and the synthetic pathways for related cassane diterpenoids.
This guide provides a comprehensive comparison of synthetic and natural this compound for researchers, scientists, and drug development professionals. Due to the limited availability of direct comparative studies between synthetic and natural this compound, this document focuses on the known biological activities of the natural compound and its analogues, alongside a detailed examination of a representative synthetic route for a structurally similar molecule, Neocaesalpin A.
Data Presentation: Biological Activity of Natural Cassane Diterpenoids
While specific quantitative data for this compound is not extensively available, the broader family of cassane diterpenoids, isolated from various Caesalpinia species, has demonstrated a range of biological activities. The following table summarizes the reported cytotoxic and anti-inflammatory effects of several natural cassane diterpenoids, providing a contextual benchmark for the potential efficacy of this compound.
| Compound | Biological Activity | Cell Line/Assay | Results (IC₅₀ or % Inhibition) |
| Phanginin R (1) | Cytotoxicity | A2780 (ovarian cancer) | 9.9 ± 1.6 µM[1] |
| Phanginin R (1) | Cytotoxicity | HEY (ovarian cancer) | 12.2 ± 6.5 µM[1] |
| Phanginin R (1) | Cytotoxicity | AGS (gastric cancer) | 5.3 ± 1.9 µM[1] |
| Phanginin R (1) | Cytotoxicity | A549 (lung cancer) | 12.3 ± 3.1 µM[1] |
| Various Cassane Diterpenoids | Anti-inflammatory | Inhibition of nitric oxide production in LPS-induced RAW264.7 macrophages | Significant inhibition observed[2][3] |
| Ethanolic Caesalpinia sappan Extract | Anti-inflammatory | Inhibition of IL-1β and TNF-α expression in human chondrocytes and macrophages | Dose-dependent inhibition[4][5] |
Experimental Protocols
Isolation of Natural Cassane Diterpenoids (General Procedure)
Natural cassane diterpenoids, including this compound, are typically isolated from the seeds or other parts of plants from the Caesalpinia genus.[6] The general procedure involves:
-
Extraction: The plant material is dried, powdered, and extracted with a suitable solvent, such as methanol or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[6]
Representative Synthesis of a Cassane Diterpenoid: Total Synthesis of Neocaesalpin A
The total synthesis of Neocaesalpin A, a structurally related cassane diterpenoid, provides a framework for the potential synthesis of this compound. The synthesis involves a multi-step process starting from commercially available materials.[7][8] A key step in this synthesis is an intermolecular Diels-Alder reaction to construct the core framework of the molecule.[7][8] The following diagram illustrates a simplified workflow for the synthesis.
Caption: Simplified workflow for the total synthesis of Neocaesalpin A.
The detailed experimental conditions for each step, including reagents, solvents, temperatures, and reaction times, are critical for the successful synthesis of the target molecule and can be found in the primary literature.[7][8]
Mandatory Visualization: Signaling Pathways
The anti-inflammatory activity of cassane diterpenoids is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific pathway for this compound has not been elucidated, a common mechanism for related compounds involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Proposed Anti-inflammatory Signaling Pathway for Cassane Diterpenoids
The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of cassane diterpenoids.
Caption: Proposed anti-inflammatory signaling pathway of cassane diterpenoids.
Conclusion
This guide highlights the current state of knowledge regarding this compound and related cassane diterpenoids. While a direct, quantitative comparison between the synthetic and natural forms of this compound is not yet available, the information presented on the biological activities of the natural compounds and the synthetic strategies for this class of molecules provides a valuable resource for the scientific community. Future research should focus on the total synthesis of this compound and subsequent head-to-head biological evaluations against its natural counterpart to fully elucidate its therapeutic potential.
References
- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammation furanoditerpenoids from Caesalpinia minax Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammation furanoditerpenoids from Caesalpinia minax Hance [agris.fao.org]
- 4. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Neocaesalpin A, AA, and Nominal Neocaesalpin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of Neocaesalpin O: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Neocaesalpin O is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-impermeable gloves must be worn at all times. Inspect gloves for integrity before use.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.
-
Lab Coat: A lab coat or other suitable protective clothing should be worn.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a full-face respirator should be used.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined in the table below.
Quantitative Safety Data Summary
| Hazard Classification & First Aid | Description |
| Inhalation | If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Fire Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[1] |
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, bench paper) in a designated, suitable, and closed container.[1]
-
The container must be clearly labeled as "Hazardous Waste: this compound".
-
Store the sealed container in a dry, cool, and well-ventilated area, away from incompatible materials and sources of ignition.[1]
2. Accidental Spill Cleanup:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition and use spark-proof tools.[1]
-
Wear appropriate PPE, including chemical-impermeable gloves.[1]
-
Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
Provide the disposal company with a copy of the this compound Safety Data Sheet.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
4. Packaging Disposal:
-
Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.
References
Personal protective equipment for handling Neocaesalpin O
Essential Safety and Handling Guide for Neocaesalpin O
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Our goal is to be your preferred resource for laboratory safety and chemical handling, ensuring your work is conducted with the utmost safety and integrity.
Understanding the Hazards
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Always inspect PPE for damage before use.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the chemical.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | N95 or higher-rated respirator | Prevents inhalation of airborne powder. |
| Body Protection | Fully buttoned laboratory coat | Protects skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section provides detailed protocols for common laboratory procedures involving this compound.
3.1. Weighing and Preparing Solutions
Handling powdered this compound requires special attention to prevent aerosolization.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the analytical balance is placed inside the fume hood or in a draft-shielded enclosure.
-
Cover the work surface with disposable bench paper.
-
-
Procedure:
-
Don all required PPE.
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula.[2]
-
Record the weight.
-
To dissolve, place the weighing boat containing the powder into a suitable flask.
-
Add the desired solvent to the flask, ensuring the powder is fully submerged.
-
Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.
-
-
Cleanup:
-
Dispose of the weighing boat and any contaminated bench paper in the designated solid chemical waste container.
-
Wipe the spatula and work surfaces with a cloth dampened with a suitable solvent (e.g., ethanol) and dispose of the cloth in the solid waste container.
-
3.2. Use in Biological Experiments (e.g., Cell Culture)
When introducing this compound into biological systems, aseptic technique must be maintained while ensuring chemical safety.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) within a chemical fume hood.
-
Perform all cell culture manipulations within a biological safety cabinet (BSC).
-
-
Procedure:
-
Don appropriate PPE.
-
Transfer the required volume of the this compound stock solution to the cell culture medium.
-
Mix thoroughly by gentle pipetting or swirling.
-
Administer the final solution to the cell cultures.
-
-
Cleanup:
-
All disposable materials (pipette tips, tubes, flasks) that have come into contact with this compound should be disposed of in a designated biohazardous waste container that is also marked for chemical waste.
-
Decontaminate the work surface of the BSC as per standard laboratory protocol.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weighing paper, pipette tips) - Collect in a clearly labeled, sealed plastic bag or container designated for solid chemical waste. |
| Liquid Waste | (e.g., unused solutions, contaminated media) - Collect in a clearly labeled, sealed, and chemically compatible waste container. Do not pour down the drain. |
| Sharps Waste | (e.g., contaminated needles) - Dispose of in a designated sharps container that is also labeled for chemical waste. |
All waste must be disposed of through your institution's hazardous waste management program.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. For large spills, contact your institution's emergency response team. |
Visualized Workflows
Caption: General workflow for handling this compound in a laboratory setting.
Caption: Decision tree for appropriate response to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
